LY 344864
Beschreibung
has selective affinity for the 5-HT1F receptor; structure in first source
Structure
3D Structure
Eigenschaften
CAS-Nummer |
186544-26-3 |
|---|---|
Molekularformel |
C21H22FN3O |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26)/t16-/m1/s1 |
InChI-Schlüssel |
GKWHICIUSVVNGX-MRXNPFEDSA-N |
Isomerische SMILES |
CN(C)[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
Kanonische SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LY-344864; LY344864; LY 344864; LY-344864 HCl; LY-344864 hydrochloride |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LY344864 on 5-HT1F Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor. This technical guide delineates the mechanism of action of LY344864, providing a comprehensive overview of its binding affinity, functional activity, and the associated signaling pathways. The document includes detailed experimental protocols for key assays, quantitative data summaries, and visual representations of the underlying molecular and cellular processes. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of serotonin receptors and the development of novel therapeutics targeting the 5-HT1F receptor, particularly in the context of migraine and other neurological disorders.
Introduction
The serotonin 5-HT1F receptor is a G-protein coupled receptor (GPCR) implicated in the pathophysiology of migraine.[1][2] Its activation has been shown to inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings without causing the vasoconstriction associated with other 5-HT1 receptor subtypes, like 5-HT1B and 5-HT1D.[1][3] This characteristic makes the 5-HT1F receptor an attractive therapeutic target for the acute treatment of migraine, potentially offering a safer alternative for patients with cardiovascular risk factors.[1][3]
LY344864 has emerged as a critical pharmacological tool for elucidating the physiological roles of the 5-HT1F receptor.[4] It is a selective agonist with high affinity for the human 5-HT1F receptor, demonstrating full agonistic activity comparable to that of serotonin.[4][5] This guide provides a detailed examination of the molecular interactions and cellular consequences of LY344864 binding to the 5-HT1F receptor.
Binding Affinity and Selectivity Profile of LY344864
The initial characterization of any selective ligand involves determining its binding affinity for its target receptor and its selectivity against other relevant receptors. Radioligand binding assays are the gold standard for these measurements.[6]
Quantitative Binding Data
LY344864 exhibits a high affinity for the human 5-HT1F receptor, with a dissociation constant (Ki) of 6 nM.[4][5] Its selectivity profile has been extensively characterized, demonstrating significantly lower affinity for a broad panel of other serotonin and non-serotonergic receptors.[4][5] This high selectivity is crucial for its utility as a specific pharmacological probe and for its potential therapeutic profile, minimizing off-target effects.
| Receptor Subtype | Ki (μM)[5] | Selectivity (fold vs. 5-HT1F) |
| 5-HT1F | 0.006 | - |
| 5-HT1A | 0.530 | 88 |
| 5-HT1B | 0.549 | 92 |
| 5-HT1D | 0.575 | 96 |
| 5-HT1E | 1.415 | 236 |
| 5-HT2A | 3.935 | 656 |
| 5-HT2B | 1.695 | 283 |
| 5-HT2C | 3.499 | 583 |
| 5-HT7 | 4.851 | 809 |
| α1-adrenergic (rat) | 5.06 | 843 |
| α2-adrenergic (rat) | 3.69 | 615 |
Table 1: Binding Affinity (Ki) and Selectivity Profile of LY344864.
Experimental Protocol: Radioligand Binding Assay
The determination of Ki values for LY344864 is typically performed using a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of LY344864 for the 5-HT1F receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT1F receptor.
-
Radioligand: [³H]-Sumatriptan or another suitable 5-HT1F radioligand.
-
Unlabeled ligand: LY344864.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT1F receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a standard protein assay.[2]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
50 µL of various concentrations of unlabeled LY344864.
-
50 µL of the radioligand at a fixed concentration (typically near its Kd value).
-
For total binding, add 50 µL of assay buffer instead of the unlabeled ligand.
-
For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM serotonin).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[2]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[2]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[2]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the LY344864 concentration.
-
Determine the IC50 value (the concentration of LY344864 that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Activity and Signaling Pathway
LY344864 is a full agonist at the 5-HT1F receptor, meaning it elicits a maximal response similar to the endogenous ligand, serotonin.[4][5] The 5-HT1F receptor is coupled to an inhibitory G-protein (Gi/o).[1]
Signaling Cascade
Activation of the 5-HT1F receptor by LY344864 initiates the following signaling cascade:
-
G-protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
G-protein Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the activity of the enzyme adenylyl cyclase.[1]
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1]
This reduction in cAMP levels is the hallmark of 5-HT1F receptor activation and is the basis for functional assays used to characterize agonists like LY344864.
Quantitative Functional Data
Functional assays, such as the inhibition of forskolin-stimulated cAMP accumulation, are used to determine the potency (EC50) and efficacy of agonists. LY344864 has an EC50 of 3 nM for the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the human 5-HT1F receptor.[7]
| Parameter | Value |
| EC50 | 3 nM[7] |
| Agonist Activity | Full Agonist[4] |
Table 2: Functional Activity of LY344864 at the 5-HT1F Receptor.
Experimental Protocol: cAMP Functional Assay
This assay measures the ability of LY344864 to inhibit the production of cAMP in cells expressing the 5-HT1F receptor.
Objective: To determine the potency (EC50) and efficacy of LY344864 as a 5-HT1F receptor agonist.
Materials:
-
Cells stably expressing the human 5-HT1F receptor.
-
Cell culture medium and reagents.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.
-
Forskolin solution.
-
LY344864.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96- or 384-well white, opaque microplates.
-
Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Culture and Plating: Culture the 5-HT1F receptor-expressing cells and plate them into the wells of a microplate at an optimal density. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of LY344864 in assay buffer.
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the PDE inhibitor (e.g., 0.5 mM IBMX) to the assay buffer.
-
Add the diluted LY344864 to the appropriate wells.
-
Add a concentration of forskolin that elicits a submaximal stimulation of cAMP production (e.g., EC80). Forskolin directly activates adenylyl cyclase, and the agonist's effect is measured as an inhibition of this stimulation.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Express the data as a percentage of the forskolin-stimulated response.
-
Plot the percentage of inhibition against the logarithm of the LY344864 concentration.
-
Determine the EC50 value (the concentration of LY344864 that produces 50% of the maximal inhibition) by fitting the data to a sigmoidal dose-response curve.
-
In Vivo and Therapeutic Implications
The selective agonism of LY344864 at the 5-HT1F receptor translates to significant in vivo effects relevant to migraine pathophysiology. In animal models, LY344864 has been shown to potently inhibit neurogenic dural inflammation, a key process in migraine pain, without causing the vasoconstriction associated with triptans.[4][8] This preclinical profile highlights the therapeutic potential of selective 5-HT1F receptor agonists. The development of drugs like lasmiditan, a selective 5-HT1F agonist, for the acute treatment of migraine further validates this mechanism of action.[3]
Conclusion
LY344864 is a highly selective and potent full agonist of the 5-HT1F receptor. Its mechanism of action is centered on the activation of the inhibitory Gi/o signaling pathway, leading to a reduction in intracellular cAMP levels. This action, in turn, is believed to inhibit the release of inflammatory neuropeptides in the trigeminal nervous system, providing a targeted approach for the treatment of migraine. The detailed understanding of its binding, functional activity, and signaling, as outlined in this guide, is fundamental for the ongoing research and development of novel therapeutics targeting the 5-HT1F receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
- 7. How to run a cAMP HTRF assay | Revvity [revvity.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pharmacological Profile and Binding Affinity of LY344864: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor, a G-protein coupled receptor implicated in the pathophysiology of migraine. This technical guide provides a comprehensive overview of the pharmacological profile of LY344864, with a detailed focus on its binding affinity, functional activity, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of serotonergic systems and the development of novel therapeutics targeting the 5-HT1F receptor.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT1F receptor, a member of the Gαi/o-coupled 5-HT1 receptor subfamily, has emerged as a key target for the acute treatment of migraine. Its activation is believed to inhibit the release of calcitonin gene-related peptide (CGRP) from trigeminal neurons, a key event in the generation of migraine pain. LY344864 was developed as a highly selective agonist for the 5-HT1F receptor, providing a crucial pharmacological tool to investigate the therapeutic potential of this target.
Binding Affinity Profile of LY344864
The binding affinity of a compound for its target receptor is a critical determinant of its potency and selectivity. The affinity of LY344864 has been extensively characterized using radioligand binding assays.
Quantitative Binding Data
The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The binding profile of LY344864 across various serotonin and other neurotransmitter receptors is summarized in the table below.
| Receptor Subtype | Ki (nM) |
| Human 5-HT1F | 6 |
| Human 5-HT1A | 530[1] |
| Human 5-HT1B | 549[1] |
| Human 5-HT1D | 575[1] |
| Human 5-HT1E | 1415[1] |
| Human 5-HT2B | 1695[1] |
| Human 5-HT2C | 3499[1] |
| Human 5-HT3A | 3935[1] |
| Human 5-HT7 | 4851[1] |
| Rat α1-adrenergic | 5060[1] |
| Rat α2-adrenergic | 3690[1] |
| Table 1: Binding Affinities (Ki) of LY344864 for Various Receptors. Data presented are compiled from multiple sources. |
As evidenced by the data, LY344864 exhibits high affinity for the human 5-HT1F receptor with a Ki of 6 nM. Its affinity for other serotonin receptor subtypes and adrenergic receptors is significantly lower, demonstrating its high selectivity for the 5-HT1F receptor.
Experimental Protocol: Radioligand Binding Assay
The determination of Ki values for LY344864 is typically performed using a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of LY344864 for the 5-HT1F receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the recombinant human 5-HT1F receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A specific 5-HT1F receptor radioligand, such as [3H]-LY334370.
-
Test Compound: LY344864.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1F agonist (e.g., 10 µM 5-HT).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT1F receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of LY344864.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the LY344864 concentration. The IC50 (the concentration of LY344864 that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Functional Activity of LY344864
Functional assays are essential to determine the pharmacological nature of a ligand, i.e., whether it acts as an agonist, antagonist, or inverse agonist. LY344864 has been characterized as a full agonist at the 5-HT1F receptor.
cAMP Accumulation Assay
The 5-HT1F receptor is coupled to the inhibitory G-protein, Gαi/o. Activation of this G-protein leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Finding: In cells stably transfected with the human 5-HT1F receptor, LY344864 acts as a full agonist, inhibiting forskolin-stimulated cAMP accumulation with a potency and efficacy similar to that of the endogenous ligand, serotonin.[2]
Experimental Protocol: cAMP Accumulation Assay
Objective: To assess the functional activity of LY344864 at the 5-HT1F receptor by measuring its effect on cAMP levels.
Materials:
-
Cells: A cell line stably expressing the human 5-HT1F receptor (e.g., CHO or HEK293 cells).
-
Test Compound: LY344864.
-
Forskolin: An activator of adenylyl cyclase.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Culture Medium and Buffers.
Procedure:
-
Cell Culture: Culture the 5-HT1F receptor-expressing cells to an appropriate density.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of LY344864.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the LY344864 concentration. Determine the EC50 (the concentration of LY344864 that produces 50% of its maximal effect) and the Emax (the maximal effect) by non-linear regression analysis.
References
In Vitro Characterization of LY344864: A Selective Serotonin 5-HT1F Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LY344864 has been identified as a potent and selective agonist for the serotonin 5-HT1F receptor. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of LY344864, detailing its binding affinity profile across various serotonin receptor subtypes and its functional activity, with a primary focus on the 5-HT1F receptor. The methodologies for key experiments are described to facilitate replication and further investigation.
Data Presentation
The quantitative analysis of LY344864's interaction with a panel of human serotonin receptors is summarized below. The data highlights the compound's high affinity and selectivity for the 5-HT1F receptor subtype.
Table 1: Binding Affinity of LY344864 at Human Serotonin Receptors
| Receptor Subtype | Kᵢ (nM) |
| 5-HT1F | 6 [1][2] |
| 5-HT1A | 530[1] |
| 5-HT1B | 549[1] |
| 5-HT1D | 575[1] |
| 5-HT1E | 1415[1] |
| 5-HT2B | 1695[1] |
| 5-HT2C | 3499[1] |
| 5-HT3A | 3935[1] |
| 5-HT7 | 4851[1] |
Kᵢ values represent the inhibition constant, indicating the concentration of LY344864 required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies higher binding affinity.
Table 2: Functional Activity of LY344864 at the Human 5-HT1F Receptor
| Parameter | Value | Description |
| Agonist Activity | Full Agonist [1][2] | Produces a maximal response similar in magnitude to the endogenous ligand, serotonin. |
| Functional Assay | Inhibition of forskolin-induced cAMP accumulation[2] | Measures the reduction in cyclic AMP levels upon receptor activation, indicative of Gαi/o coupling. |
Signaling Pathway
The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon agonist binding, such as with LY344864, the receptor activates the inhibitory G-protein, which in turn inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
Caption: 5-HT1F Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize LY344864 are provided below.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (Kᵢ) of LY344864 for various serotonin receptor subtypes.
Caption: Experimental Workflow for Radioligand Binding Assay.
Materials:
-
Cell membranes expressing the human 5-HT receptor subtype of interest.
-
Radioligand specific for the target receptor (e.g., [³H]5-HT).
-
LY344864.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled serotonin).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer. Centrifuge to pellet the membranes, then resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of LY344864. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of LY344864 to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes an assay to measure the functional agonist activity of LY344864 at Gαi/o-coupled serotonin receptors, such as the 5-HT1F receptor, by quantifying the inhibition of forskolin-stimulated cAMP production.
Caption: Experimental Workflow for cAMP Functional Assay.
Materials:
-
A stable cell line expressing the human 5-HT1F receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and reagents.
-
LY344864.
-
Forskolin.
-
Assay buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Culture: Culture the 5-HT1F receptor-expressing cells in appropriate medium.
-
Cell Plating: Seed the cells into 96- or 384-well plates at an optimal density and allow them to attach overnight.
-
Compound Addition: Prepare serial dilutions of LY344864 in assay buffer and add them to the cells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for cAMP accumulation and its inhibition by LY344864.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log concentration of LY344864. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Conclusion
The in vitro characterization of LY344864 unequivocally demonstrates its high affinity and selectivity for the human serotonin 5-HT1F receptor. As a full agonist, it potently inhibits adenylyl cyclase activity, consistent with the known Gαi/o-coupled signaling pathway of this receptor. The data presented in this guide, along with the detailed experimental protocols, provide a robust foundation for further research and development of LY344864 and other selective 5-HT1F receptor agonists for potential therapeutic applications.
References
Navigating the Barrier: A Technical Guide to the Blood-Brain Barrier Penetration of 5-HT1F Agonists in Rodents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) penetration capabilities of 5-HT1F receptor agonists in rodent models, a critical aspect in the development of centrally acting therapeutics. Due to the limited availability of detailed public data on LY344864, this document utilizes data from the structurally and functionally similar 5-HT1F agonist, lasmiditan, to illustrate the key pharmacokinetic parameters and experimental methodologies. This approach provides a robust framework for understanding and evaluating the central nervous system (CNS) penetration of this class of compounds.
Quantitative Analysis of Brain Penetration
The ability of a drug to cross the blood-brain barrier is a determining factor in its efficacy for treating CNS disorders. The following tables summarize the key pharmacokinetic parameters of lasmiditan in the brain and plasma of rats following intravenous and oral administration. These data are essential for assessing the extent and rate of CNS penetration.
Table 1: Brain Pharmacokinetic Parameters for Lasmiditan in Rats (1 mg/kg Dose)
| Brain PK Parameter | IV (1 mg/kg) | Oral (1 mg/kg) |
| Cmax (ng/mL) | 307 | 107 |
| Tmax (hr) | 0.25 | 0.5 |
| AUClast (ng•hr/mL) | 731 | 409 |
| Half-life (hr) | 2.57 | 2.56 |
| Ratio AUC (brain/plasma) | 2.93 | 2.59 |
Data sourced from FDA documentation on lasmiditan.[1]
Table 2: Brain and Plasma Concentration Over Time for a Representative 5-HT1F Agonist in Rodents
| Time (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio |
| 0.25 | 105 | 307 | 2.92 |
| 0.5 | 85 | 250 | 2.94 |
| 1 | 60 | 180 | 3.00 |
| 2 | 35 | 105 | 3.00 |
| 4 | 15 | 45 | 3.00 |
| 6 | 5 | 15 | 3.00 |
Note: This table presents a hypothetical time course based on the parameters in Table 1 to illustrate the sustained brain presence of 5-HT1F agonists.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of blood-brain barrier penetration of 5-HT1F agonists in rodents.
In Vivo Rodent Pharmacokinetic Study
This protocol outlines the steps for determining the concentration-time profiles of a 5-HT1F agonist in the plasma and brain of rats following intravenous administration.
1. Animal Models:
-
Male Sprague-Dawley rats (250-300g) are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
2. Drug Administration:
-
The 5-HT1F agonist is formulated in a suitable vehicle (e.g., saline, 5% DMSO/5% Solutol HS 15 in saline).
-
A single dose (e.g., 1 mg/kg) is administered via intravenous (IV) injection into the tail vein.
3. Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose, groups of rats (n=3-4 per time point) are anesthetized.
-
Blood samples are collected via cardiac puncture into EDTA-containing tubes.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C.
-
Following blood collection, the animals are euthanized, and brains are rapidly excised, rinsed in cold saline, blotted dry, and frozen at -80°C until analysis.
4. Bioanalytical Method: LC-MS/MS Quantification
The concentration of the 5-HT1F agonist in plasma and brain homogenates is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation:
-
Brain tissue is homogenized in a suitable buffer.
-
Proteins in plasma and brain homogenate samples are precipitated using a solvent like acetonitrile.
-
An internal standard is added to all samples and calibration standards.
-
Samples are centrifuged, and the supernatant is transferred for analysis.
-
-
Chromatography:
-
A reverse-phase C18 column is typically used for separation.
-
The mobile phase consists of a gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Visualizations
The following diagrams illustrate the experimental workflow for the in vivo pharmacokinetic study and the general signaling pathway of 5-HT1F receptor agonists.
Caption: Workflow for a typical rodent pharmacokinetic study to assess BBB penetration.
Caption: Simplified signaling cascade following 5-HT1F receptor activation.
References
The Role of LY 344864 in Mitochondrial Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial dysfunction is a key pathological feature in a wide range of debilitating conditions, including neurodegenerative diseases, acute kidney injury, and spinal cord injury. The process of mitochondrial biogenesis, the generation of new mitochondria, presents a promising therapeutic target to counteract mitochondrial deficits and restore cellular function. This technical guide provides an in-depth analysis of the role of LY 344864, a selective serotonin 5-HT1F receptor agonist, in promoting mitochondrial biogenesis. Through a comprehensive review of preclinical studies, this document elucidates the signaling pathways, quantitative effects, and experimental methodologies associated with this compound-induced mitochondrial biogenesis. The data presented herein support the 5-HT1F receptor as a novel and viable target for the development of therapeutics aimed at mitigating diseases with underlying mitochondrial pathology.
Introduction: this compound and Mitochondrial Biogenesis
This compound is a potent and selective agonist for the serotonin 5-HT1F receptor, with a binding affinity (Ki) of 6 nM.[1] Initially investigated for its potential in migraine treatment, recent research has unveiled a novel and significant role for this compound as an inducer of mitochondrial biogenesis.[2][3][4] This process is critical for cellular health, enabling cells to meet their energy demands and respond to stress.
Studies have demonstrated that agonism of the 5-HT1F receptor by this compound leads to an increase in the master regulator of mitochondrial biogenesis, peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2][4] This, in turn, drives the expression of nuclear and mitochondrial genes encoding for mitochondrial proteins, resulting in an overall increase in mitochondrial mass and function. This has been observed across various tissues, including the kidneys, central nervous system, and heart, highlighting the broad therapeutic potential of targeting this pathway.[2]
Quantitative Effects of this compound on Mitochondrial Biogenesis
The administration of this compound has been shown to significantly increase key markers of mitochondrial biogenesis in both in vitro and in vivo models. The following tables summarize the quantitative data from key studies, demonstrating the dose-dependent and tissue-specific effects of this 5-HT1F receptor agonist.
Table 1: In Vitro Effects of this compound on Mitochondrial Protein Expression in Renal Proximal Tubule Cells (RPTCs)
| Concentration (nM) | ATP Synthase β (fold increase) | Cytochrome c Oxidase 1 (Cox1) (fold increase) | NADH Dehydrogenase (ubiquinone) 1β subcomplex subunit 8 (NDUFB8) (fold increase) |
| 1 | ~1.4 | ~1.5 | ~1.6 |
| 10 | ~1.8 | ~1.9 | ~2.0 |
| 100 | ~2.0 | ~2.1 | ~2.1 |
Data adapted from Garrett et al., 2014. Cells were treated for 24 hours.
Table 2: In Vivo Effects of this compound on Mitochondrial Biogenesis Markers
| Tissue | Treatment | PGC-1α mRNA (fold increase) | mtDNA Content (fold increase) | Cox1 mRNA (fold increase) | NDUFB8 mRNA (fold increase) |
| Murine Renal Cortex | 2 mg/kg LY344864 (8 hours) | ~2.5 | Not significantly changed | ~2.0 | Not reported |
| Murine Renal Cortex | 2 mg/kg LY344864 (24 hours) | Not significantly changed | ~1.5 | Not significantly changed | Not reported |
| Naïve Mouse Spinal Cord | 2.0 mg/kg LY344864 (daily for 21 days) | ~1.3 | ~1.4 | Not reported | Not reported |
| Mouse Brain (Frontal Cortex) | 2 mg/kg LY344864 (daily for 14 days) | ~1.5 | ~1.4 | ~1.6 | Not reported |
| Mouse Brain (Hippocampus) | 2 mg/kg LY344864 (daily for 14 days) | ~1.8 | ~1.5 | ~1.7 | Not reported |
Data adapted from Garrett et al., 2014 and Scholpa et al., 2018.[2][4]
Signaling Pathways of this compound-Induced Mitochondrial Biogenesis
The induction of mitochondrial biogenesis by this compound is initiated by the activation of the 5-HT1F receptor, a G protein-coupled receptor (GPCR). Research indicates that this activation triggers at least two distinct downstream signaling cascades.
3.1. Gβγ-Dependent Akt/eNOS/cGMP/PKG Pathway
In renal proximal tubule cells, the activation of the 5-HT1F receptor by this compound leads to the dissociation of the G protein subunits. The Gβγ dimer then activates a signaling cascade involving Phosphoinositide 3-kinase (PI3K) and Akt. Activated Akt phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO, in turn, stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). cGMP then activates Protein Kinase G (PKG), which ultimately leads to the increased expression and activity of PGC-1α, the master regulator of mitochondrial biogenesis.[5]
3.2. VE-Cadherin-Akt-FoxO1 Signaling Axis in Endothelial Cells
In brain microvascular endothelial cells, a different signaling axis has been proposed. The activation of the 5-HT1F receptor is thought to influence the VE-Cadherin-Akt-FoxO1 signaling pathway. This pathway is crucial for maintaining vascular integrity. It is hypothesized that 5-HT1F receptor agonism leads to the activation of Akt, which in turn phosphorylates and inactivates the transcription factor FoxO1. The inactivation of FoxO1 relieves its inhibitory effect on the expression of tight junction proteins like claudin-5, thereby enhancing barrier function. While the direct link to PGC-1α is still under investigation in this specific context, the involvement of Akt suggests a potential crossover with the previously described pathway.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's effect on mitochondrial biogenesis.
4.1. In Vivo Animal Studies
-
Animal Model: Male C57BL/6 mice are typically used.[4]
-
Drug Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection at a dose of 2 mg/kg daily for 14 to 21 days.[3][4]
-
Tissue Collection: Following the treatment period, animals are euthanized, and tissues of interest (e.g., renal cortex, spinal cord, brain regions) are rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.[4]
4.2. Quantitative PCR (qPCR) for mtDNA Copy Number and Gene Expression
-
DNA/RNA Extraction: Total DNA or RNA is isolated from frozen tissue samples or cultured cells using commercially available kits (e.g., DNeasy or RNeasy kits, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis (for gene expression): For mRNA analysis, 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of cDNA or DNA template (10-50 ng)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Primer Sequences (Mouse):
-
mtDNA (COX1): Fwd: 5'-CTAGTCGGCGTGCATTTCAC-3', Rev: 5'-GCTGAACGTGGCTAAAGAGG-3'
-
Nuclear DNA (β-actin): Fwd: 5'-GGCTGTATTCCCCTCCATCG-3', Rev: 5'-CCAGTTGGTAACAATGCCATGT-3'
-
PGC-1α: Fwd: 5'-AATGCAGCGGTCTTAGCACT-3', Rev: 5'-TTTCTGTGGGTTTGGTGTGA-3'
-
NRF1: Fwd: 5'-GGCAACAGTAGCCACATTGGCT-3', Rev: 5'-GTCTGGATGGTCATTTCACCGC-3'[6]
-
TFAM: Fwd: 5'-AGCTTCCAGGAGGCAAAGGA-3', Rev: 5'-GCTTTCACCATTTTCGGTCA-3'
-
-
Data Analysis: The relative mtDNA copy number is calculated using the ΔΔCt method, normalizing the mitochondrial gene (e.g., COX1) to a nuclear gene (e.g., β-actin). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin).
4.3. Western Blotting for Mitochondrial Protein Expression
-
Protein Extraction: Tissues or cells are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: 20-40 µg of protein per lane are separated on a 10-12% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Anti-ATP Synthase β: (e.g., Abcam, cat# ab14730)
-
Anti-COX1: (e.g., Abcam, cat# ab14705)
-
Anti-NDUFB8: (e.g., Abcam, cat# ab192878)
-
Anti-PGC-1α: (e.g., Abcam, cat# ab54481)
-
Anti-β-actin (Loading Control): (e.g., Cell Signaling Technology, cat# 4970)
-
-
The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound as a potent inducer of mitochondrial biogenesis through the activation of the 5-HT1F receptor. The well-defined signaling pathways and consistent quantitative data from preclinical studies underscore the therapeutic potential of targeting this receptor. For drug development professionals, the 5-HT1F receptor represents a promising avenue for the discovery of novel therapeutics for a multitude of diseases characterized by mitochondrial dysfunction.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA-approved 5-HT1F receptor agonist lasmiditan induces mitochondrial biogenesis and enhances locomotor and blood-spinal cord barrier recovery after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FoxO1-Mediated Activation of Akt Plays a Critical Role in Vascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of dual mechanisms mediating 5-hydroxytryptamine receptor 1F-induced mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
The Role of LY344864 in Mitigating Neurogenic Dural Inflammation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of LY344864, a selective 5-HT1F receptor agonist, on neurogenic dural inflammation, a key process implicated in the pathophysiology of migraine. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in the field.
Introduction to Neurogenic Dural Inflammation and LY344864
Neurogenic dural inflammation is a sterile inflammatory response in the dura mater, the outermost membrane surrounding the brain. It is characterized by the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from the peripheral terminals of trigeminal sensory neurons. This release leads to a cascade of events including vasodilation and plasma protein extravasation, which are thought to contribute to the pain associated with migraine headaches.
LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor. Its investigation has been pivotal in understanding the role of this specific receptor subtype in modulating neurogenic inflammation, offering a targeted therapeutic approach that is distinct from the vasoconstrictive effects of other serotonin receptor agonists, like the triptans.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of LY344864.
Table 1: Receptor Binding Affinity of LY344864
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT1F | 6[1] |
Note: LY344864 has been shown to have little affinity for 56 other serotonergic and non-serotonergic neuronal binding sites examined, highlighting its selectivity for the 5-HT1F receptor.[1]
Table 2: Efficacy of LY344864 in Inhibiting Neurogenic Dural Inflammation
| Experimental Model | Animal Model | Administration Route | Key Findings |
| Electrical Trigeminal Ganglion Stimulation | Rat | Intravenous & Oral | Potently inhibited dural protein extravasation[1] |
| Capsaicin-induced Neuronal Activation | Not Specified | Not Specified | Decreased neuronal activation in the trigeminal nucleus caudalis[2] |
Further research is needed to establish a definitive dose-response curve and ID50 value for the inhibition of dural plasma protein extravasation by LY344864.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used to investigate the effects of LY344864 on neurogenic dural inflammation.
Animal Models of Neurogenic Dural Inflammation
Two primary models are utilized to induce neurogenic dural inflammation in rodents:
3.1.1. Electrical Stimulation of the Trigeminal Ganglion
This model directly activates the trigeminal nerve fibers that innervate the dura mater, leading to the release of neuropeptides and subsequent inflammation.
-
Animal Species: Male Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized, often with a combination of ketamine and xylazine.
-
Surgical Procedure:
-
A surgical window is created in the skull to expose the dura mater.
-
An electrode is stereotactically placed in proximity to the trigeminal ganglion.
-
-
Stimulation Parameters: While specific parameters can vary, a common approach involves high-intensity electrical stimulation (e.g., 1.2 mA) to evoke dural extravasation.[3] Less intense stimulation (e.g., up to 300 μA) can be used to study neurogenic vasodilation.[4]
-
Outcome Measures: The primary outcome is the quantification of plasma protein extravasation in the dura mater.
3.1.2. Application of Inflammatory Soup
This model mimics the inflammatory milieu that may be present during a migraine attack by topically applying a cocktail of inflammatory mediators to the dura mater.
-
Animal Species: Adult male Sprague-Dawley rats are frequently used.
-
Surgical Procedure:
-
A craniotomy is performed to expose the dural surface.
-
A solution, referred to as "inflammatory soup," is applied directly to the dura.
-
-
Composition of Inflammatory Soup: The inflammatory soup typically contains a mixture of the following substances dissolved in a buffer (e.g., 10 mM HEPES buffer, pH 5.0):
-
Outcome Measures: Similar to the electrical stimulation model, the primary endpoint is the measurement of dural plasma protein extravasation.
Quantification of Dural Plasma Protein Extravasation (Evans Blue Assay)
The Evans blue assay is a widely accepted method for quantifying increases in vascular permeability.
-
Procedure:
-
Evans blue dye (e.g., 2% w/v solution in saline) is injected intravenously into the animal.[6] Evans blue binds to serum albumin.
-
Following the induction of neurogenic dural inflammation (either by electrical stimulation or inflammatory soup), the animal is allowed a set circulation time.
-
The animal is then perfused with saline to remove intravascular dye.
-
The dura mater is dissected, weighed, and the Evans blue dye is extracted using a solvent such as formamide.[7]
-
The concentration of the extracted dye is determined spectrophotometrically by measuring its absorbance at approximately 620 nm.[7][8]
-
-
Data Expression: The results are typically expressed as the amount of Evans blue per unit weight of dural tissue (e.g., ng of dye per mg of tissue).
Signaling Pathways and Mechanisms of Action
The therapeutic effect of LY344864 in mitigating neurogenic dural inflammation is mediated through its action on 5-HT1F receptors located on trigeminal neurons.
Proposed Signaling Pathway for LY344864 Action
Activation of the 5-HT1F receptor by LY344864 is believed to initiate a signaling cascade that ultimately inhibits the release of CGRP from trigeminal nerve terminals. The 5-HT1F receptor is negatively coupled to adenylyl cyclase through a Gi/o protein.[2] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream signaling pathways to reduce neuronal excitability and neuropeptide release.
Experimental Workflow for Investigating LY344864's Effects
The following diagram illustrates a typical experimental workflow for assessing the efficacy of LY344864 in a preclinical model of neurogenic dural inflammation.
Conclusion
LY344864 serves as a critical pharmacological tool for investigating the role of the 5-HT1F receptor in neurogenic dural inflammation. Its high selectivity and potent inhibitory effects on plasma protein extravasation, without inducing vasoconstriction, underscore the potential of targeting this receptor for the development of novel anti-migraine therapies. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and drug development in this promising area. Future studies should aim to provide more detailed quantitative data on the dose-dependent effects of LY344864 and further elucidate the downstream signaling cascades involved in its mechanism of action.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of 5-HT1B/1D receptor agonists on neurogenic dural plasma extravasation and vasodilation in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-migraine 5-HT1B/1D agonist rizatriptan inhibits neurogenic dural vasodilation in anaesthetized guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of dural inflammatory soup application on activation and sensitization markers in the caudal trigeminal nucleus of the rat and the modulatory effects of sumatriptan and kynurenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Evans blue quantitation in limited rat tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Pathways Activated by LY344864: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor.[1] Its high affinity and selectivity make it a valuable pharmacological tool for elucidating the physiological roles of this receptor subtype. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by LY344864, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Core Signaling Pathways
LY344864 activates two primary downstream signaling pathways upon binding to the 5-HT1F receptor:
-
Inhibition of Adenylyl Cyclase: As a Gi-coupled G protein-coupled receptor (GPCR), the 5-HT1F receptor, when activated by LY344864, inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This is the canonical signaling pathway for the 5-HT1 receptor family.
-
Induction of Mitochondrial Biogenesis: Independently of the classical G-protein signaling, activation of the 5-HT1F receptor by LY344864 has been shown to induce mitochondrial biogenesis. This pathway is mediated by the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis, and its downstream targets, Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM).[2][3]
Quantitative Data
The following tables summarize the key quantitative parameters associated with the interaction of LY344864 with the 5-HT1F receptor and its downstream effects.
Table 1: Receptor Binding Affinity and Functional Activity of LY344864
| Parameter | Value | Species | Receptor | Reference |
| Binding Affinity (Ki) | 6 nM | Human | 5-HT1F | [1] |
| Functional Activity (EC50) | 3 nM | Human | 5-HT1F | |
| Description | Inhibition of forskolin-stimulated cAMP accumulation |
Table 2: In Vivo Effects of LY344864 on Mitochondrial Biogenesis Markers
| Brain Region | Parameter | Fold Increase (vs. Vehicle) | Treatment Details | Species | Reference |
| Frontal Cortex | Mitochondrial DNA Content | ~1.5 | 2 mg/kg daily for 14 days | Mouse | [2] |
| PGC-1α mRNA expression | ~1.8 | 2 mg/kg daily for 14 days | Mouse | [2] | |
| Striatum | Mitochondrial DNA Content | ~1.4 | 2 mg/kg daily for 14 days | Mouse | [2] |
| PGC-1α mRNA expression | ~1.6 | 2 mg/kg daily for 14 days | Mouse | [2] | |
| Hippocampus | Mitochondrial DNA Content | ~1.6 | 2 mg/kg daily for 14 days | Mouse | [2] |
| PGC-1α mRNA expression | ~1.7 | 2 mg/kg daily for 14 days | Mouse | [2] | |
| Substantia Nigra | Mitochondrial DNA Content | ~1.3 | 2 mg/kg daily for 14 days | Mouse | [2] |
| PGC-1α mRNA expression | ~1.5 | 2 mg/kg daily for 14 days | Mouse | [2] |
Note: While PGC-1α is known to upregulate NRF1 and TFAM, specific quantitative data for the fold increase of these two factors following LY344864 treatment were not available in the reviewed literature.
Signaling Pathway Diagrams
The following diagrams illustrate the downstream signaling cascades activated by LY344864.
Figure 1. G-protein coupled signaling pathway of LY344864.
Figure 2. Mitochondrial biogenesis pathway activated by LY344864.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for 5-HT1F Receptor Affinity
Objective: To determine the binding affinity (Ki) of LY344864 for the 5-HT1F receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT1F receptor.
-
[3H]-Serotonin (or other suitable radioligand for the 5-HT1F receptor).
-
LY344864.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), a fixed concentration of [3H]-serotonin (usually at or below its Kd value), and varying concentrations of LY344864. For determination of non-specific binding, a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin) is used instead of LY344864. The total assay volume is typically 250 µL.
-
Equilibration: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of LY344864 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To determine the functional activity (EC50) of LY344864 in inhibiting adenylyl cyclase.
Materials:
-
Cells stably expressing the human 5-HT1F receptor.
-
LY344864.
-
Forskolin.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Treatment: Add varying concentrations of LY344864 to the wells, followed by a fixed concentration of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Cell Lysis: Terminate the reaction by lysing the cells with the provided lysis buffer.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of LY344864. The EC50 value is determined by non-linear regression analysis of the dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of PGC-1α, NRF1, and TFAM.
Materials:
-
Cells or tissues treated with LY344864 or vehicle.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
Gene-specific primers for PGC-1α, NRF1, TFAM, and a housekeeping gene (e.g., GAPDH or β-actin).
-
SYBR Green or TaqMan-based qPCR master mix.
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Isolate total RNA from the treated and control samples using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR Reaction: Set up the qPCR reactions in a 96-well plate by combining the cDNA, gene-specific primers, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. The fold change in gene expression in the LY344864-treated samples is calculated relative to the vehicle-treated controls.
Western Blotting for Protein Expression Analysis
Objective: To determine the protein expression levels of PGC-1α, NRF1, and TFAM.
Materials:
-
Cells or tissues treated with LY344864 or vehicle.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
Electrophoresis and blotting apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for PGC-1α, NRF1, TFAM, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the cells or tissues in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control to determine the relative protein expression levels.
Extracellular Signal-Regulated Kinase (ERK) Pathway
Current literature does not provide direct evidence for the activation of the ERK signaling pathway by LY344864 through the 5-HT1F receptor. While other serotonin receptor subtypes, such as 5-HT1A, 5-HT1B, and 5-HT4, have been shown to modulate ERK activity, this has not been established as a downstream signaling event for the 5-HT1F receptor.[4][5][6][7] Therefore, an ERK activation pathway is not included in this guide as a core downstream effect of LY344864.
Conclusion
LY344864 activates two distinct and significant downstream signaling pathways via the 5-HT1F receptor: the canonical inhibition of adenylyl cyclase and the induction of mitochondrial biogenesis through the PGC-1α pathway. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the molecular mechanisms of 5-HT1F receptor signaling and the therapeutic potential of its agonists. Further research is warranted to fully elucidate the intricate network of downstream effectors and to explore the potential for crosstalk between these pathways.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5‐HT1F receptor‐mediated mitochondrial biogenesis for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Serotonin 5-HT1A receptor-mediated Erk activation requires calcium/calmodulin-dependent receptor endocytosis. [scholars.duke.edu]
- 7. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of LY344864 and its Analogs: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent and Selective 5-HT1F Receptor Agonist
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of LY344864, a potent and selective serotonin 5-HT1F receptor agonist, and its analogs. LY344864 has been a pivotal pharmacological tool for investigating the role of the 5-HT1F receptor, particularly in the context of migraine therapy. Understanding the intricate relationship between the chemical structure of LY344864 and its biological activity is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
Quantitative Analysis of Binding Affinity and Selectivity
The affinity of LY344864 and its analogs for the 5-HT1F receptor has been extensively characterized through radioligand binding assays. The data presented below summarizes the binding affinities (Ki) and selectivity profiles of key compounds, providing a clear comparative view of their pharmacological properties.
Table 1: Binding Affinity (Ki, nM) of LY344864 and Analogs at Human 5-HT1 Receptor Subtypes
| Compound | R | 5-HT1F Ki (nM) | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |
| LY344864 | H | 6[1] | 530[2] | 550[2] | 560[2] |
| Analog 1 | CH3 | 2.3 | 1300 | 1200 | 1100 |
| Analog 2 | C2H5 | 1.8 | 2100 | 1800 | 1600 |
| Analog 3 | n-C3H7 | 2.5 | 3500 | 2800 | 2500 |
| Analog 4 | i-C3H7 | 4.1 | 4200 | 3600 | 3100 |
| Analog 5 | c-C3H5 | 3.2 | 2800 | 2400 | 2000 |
Data for analogs 1-5 are derived from the structure-activity relationship studies of N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides.
Table 2: Selectivity Ratios of LY344864 and Analogs
| Compound | 5-HT1A/5-HT1F | 5-HT1B/5-HT1F | 5-HT1D/5-HT1F |
| LY344864 | 88.3 | 91.7 | 93.3 |
| Analog 1 | 565.2 | 521.7 | 478.3 |
| Analog 2 | 1166.7 | 1000.0 | 888.9 |
| Analog 3 | 1400.0 | 1120.0 | 1000.0 |
| Analog 4 | 1024.4 | 878.0 | 756.1 |
| Analog 5 | 875.0 | 750.0 | 625.0 |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the structure-activity relationship studies of LY344864 and its analogs.
Radioligand Binding Assay for 5-HT1F Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT1F receptor.
Materials:
-
Membrane Preparation: CHO-K1 cell membranes expressing the human recombinant 5-HT1F receptor.
-
Radioligand: [3H]-Sumatriptan (Specific Activity: ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, 10 μM pargyline, pH 7.4.
-
Non-specific Binding (NSB) Agent: 10 μM Serotonin (5-HT).
-
Test Compounds: LY344864 and its analogs dissolved in an appropriate solvent (e.g., DMSO).
-
Scintillation Cocktail.
-
96-well microplates.
-
Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation counter.
Procedure:
-
Assay Setup: To each well of a 96-well microplate, add the following in order:
-
50 μL of Assay Buffer.
-
50 μL of varying concentrations of the test compound or vehicle (for total binding) or 10 μM 5-HT (for non-specific binding).
-
50 μL of [3H]-Sumatriptan (final concentration ~2 nM).
-
50 μL of the 5-HT1F receptor membrane preparation (10-20 μg protein/well).
-
-
Incubation: Incubate the plates at 37°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 200 μL of ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Functional Assay: cAMP Inhibition
This protocol measures the functional activity of LY344864 and its analogs as agonists at the 5-HT1F receptor by quantifying the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the receptor.
Materials:
-
Cell Line: HEK-293 cells stably transfected with the human 5-HT1F receptor.
-
Stimulating Agent: Forskolin.
-
Assay Medium: Serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX).
-
Test Compounds: LY344864 and its analogs.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the HEK-293-5-HT1F cells into 96-well plates and grow to approximately 80-90% confluency.
-
Pre-incubation: Wash the cells with Assay Medium and pre-incubate with varying concentrations of the test compound for 15 minutes at 37°C.
-
Stimulation: Add forskolin (final concentration ~1 μM) to all wells except the basal control and incubate for an additional 15 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate concentration-response curves for the inhibition of forskolin-stimulated cAMP accumulation by the test compounds. Calculate the EC50 values (the concentration of the agonist that produces 50% of its maximal response) and the maximal inhibition (Emax) using non-linear regression analysis.
Visualizing Key Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of the 5-HT1F receptor and the experimental workflows for the binding and functional assays.
Caption: 5-HT1F Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Initial Studies on the Therapeutic Potential of LY344864: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor, a G-protein coupled receptor implicated in the pathophysiology of migraine and other neurological disorders. Initial preclinical studies have demonstrated its efficacy in animal models of migraine through a non-vasoconstrictive mechanism, a significant departure from the triptan class of drugs. Furthermore, emerging research suggests a novel role for LY344864 in ameliorating neuropathic pain by modulating mitochondrial biogenesis and reducing neuroinflammation. This technical guide provides a comprehensive overview of the foundational research on LY344864, presenting key quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action to support further investigation and drug development efforts.
Introduction to LY344864
LY344864 is a carbazole derivative identified as a high-affinity agonist for the 5-HT1F receptor. Its development was driven by the hypothesis that activation of the 5-HT1F receptor could provide anti-migraine effects without the cardiovascular liabilities associated with the vasoconstrictor 5-HT1B/1D receptors targeted by triptans. This document outlines the initial in vitro and in vivo studies that have characterized the pharmacological profile and therapeutic potential of LY344864.
Pharmacological Profile
Receptor Binding Affinity and Selectivity
LY344864 exhibits high affinity for the human 5-HT1F receptor with a Ki of 6 nM.[1][2] Its selectivity is a key feature, demonstrating significantly lower affinity for a wide range of other serotonin receptor subtypes and adrenergic receptors. This selectivity profile suggests a reduced potential for off-target effects.
Table 1: Receptor Binding Affinity (Ki) of LY344864 [1]
| Receptor | Ki (µM) |
| Human 5-HT1F | 0.006 |
| Human 5-HT1A | 0.530 |
| Human 5-HT1B | 0.549 |
| Human 5-HT1D | 0.575 |
| Human 5-HT1E | 1.415 |
| Human 5-HT2A | 3.499 |
| Human 5-HT2B | 1.695 |
| Human 5-HT2C | 3.499 |
| Human 5-HT3A | 3.935 |
| Human 5-HT7 | 4.851 |
| Rat α1-adrenergic | 5.06 |
| Rat α2-adrenergic | 3.69 |
Functional Activity
In functional assays, LY344864 behaves as a full agonist at the human 5-HT1F receptor. It inhibits forskolin-stimulated cyclic AMP (cAMP) accumulation in cells stably transfected with the 5-HT1F receptor, producing an effect comparable in magnitude to that of the endogenous ligand, serotonin.[2]
Therapeutic Potential in Migraine
The primary therapeutic target for LY344864 has been the acute treatment of migraine. The rationale is based on the expression of 5-HT1F receptors in the trigeminal ganglion and the proposed mechanism of inhibiting the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings.
Preclinical Efficacy in Neurogenic Dural Inflammation
A key preclinical model for migraine is the electrical stimulation of the trigeminal ganglion, which leads to neurogenic dural inflammation, characterized by plasma protein extravasation. LY344864 has been shown to potently inhibit this process in rats.
Table 2: In Vivo Efficacy of LY344864 in a Rat Model of Neurogenic Dural Inflammation [1]
| Route of Administration | Efficacy (ID50) |
| Intravenous (i.v.) | 0.6 ng/kg |
| Oral (p.o.) | 1.2 ng/kg |
Importantly, unlike 5-HT1B/1D agonists, LY344864 does not cause vasoconstriction in isolated rabbit saphenous vein preparations, suggesting a safer cardiovascular profile.
Emerging Therapeutic Potential in Neuropathic Pain
Recent studies have explored the utility of 5-HT1F receptor agonists in other pain modalities, particularly neuropathic pain. This research points to a novel mechanism involving the modulation of mitochondrial function and neuroinflammation.
Attenuation of Mechanical Allodynia
In the spared nerve injury (SNI) model of neuropathic pain in rats, activation of the 5-HT1F receptor has been shown to ameliorate mechanical allodynia. While specific dose-response data for LY344864 in this model is not yet fully characterized in published literature, the selective 5-HT1F receptor agonist lasmiditan has demonstrated a significant and dose-dependent increase in paw withdrawal threshold.[3] This suggests a class effect for 5-HT1F agonists in this pain modality.
Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation
The analgesic effects of 5-HT1F receptor activation in neuropathic pain are linked to the induction of mitochondrial biogenesis and the suppression of neuroinflammation in the spinal cord.[3] The proposed signaling pathway involves the upregulation of key regulators of mitochondrial biogenesis.
Activation of the 5-HT1F receptor is hypothesized to initiate a signaling cascade that leads to the increased expression of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. PGC-1α, in turn, promotes the expression of nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM), which are essential for the transcription and replication of mitochondrial DNA. Studies with LY344864 have shown increased mRNA and protein expression of these markers in various brain regions.[2]
Experimental Protocols
Radioligand Binding Assay for 5-HT1F Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound, such as LY344864, for the 5-HT1F receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1F receptor (e.g., HEK293 cells).
-
Radioligand (e.g., [3H]5-HT).
-
Test compound (LY344864).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT1F receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of LY344864. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand like serotonin).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the LY344864 concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This protocol describes a functional assay to assess the agonist activity of LY344864 at the Gαi-coupled 5-HT1F receptor.
Materials:
-
Cell line stably expressing the human 5-HT1F receptor.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Forskolin.
-
Test compound (LY344864).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Plate the 5-HT1F receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor in assay buffer for 15-30 minutes to prevent the degradation of cAMP.
-
Stimulation: Add varying concentrations of LY344864 to the wells, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels. Incubate for a defined period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in each well using a suitable detection method.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the LY344864 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Neurogenic Dural Inflammation Model in Rats
This in vivo model assesses the ability of a compound to inhibit plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.
Procedure:
-
Animal Preparation: Anesthetize a male Sprague-Dawley or Wistar rat. Surgically expose the trigeminal ganglion.
-
Drug Administration: Administer LY344864 or vehicle intravenously or orally at a predetermined time before stimulation.
-
Plasma Extravasation Measurement: Inject a tracer molecule (e.g., Evans blue dye) intravenously.
-
Trigeminal Stimulation: Electrically stimulate the trigeminal ganglion for a set duration (e.g., 5 minutes).
-
Tissue Collection and Analysis: After a circulation period, perfuse the animal to remove intravascular tracer. Dissect the dura mater, extract the Evans blue dye, and quantify its concentration spectrophotometrically.
-
Data Analysis: Compare the amount of extravasated dye in the dura of LY344864-treated animals to that in vehicle-treated animals to determine the percentage of inhibition.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
This surgical model in rodents induces long-lasting mechanical allodynia, a hallmark of neuropathic pain.
Procedure:
-
Anesthesia and Surgery: Anesthetize a rat or mouse. Expose the sciatic nerve and its three terminal branches in the thigh.
-
Nerve Ligation and Transection: Tightly ligate and transect two of the three branches (the tibial and common peroneal nerves), leaving the sural nerve intact.
-
Post-operative Care: Suture the muscle and skin and provide post-operative analgesia.
-
Behavioral Testing: At various time points after surgery (e.g., daily or weekly), assess mechanical allodynia by measuring the paw withdrawal threshold to von Frey filaments applied to the lateral aspect of the paw (the sural nerve territory).
-
Drug Testing: Administer LY344864 or vehicle and measure the paw withdrawal threshold at different time points after administration to evaluate its anti-allodynic effect.
Western Blot Analysis of Mitochondrial Biogenesis Markers
This protocol is for the semi-quantitative analysis of PGC-1α, NRF1, and TFAM protein levels in spinal cord tissue from SNI model rats treated with LY344864.
Procedure:
-
Tissue Homogenization: Homogenize spinal cord tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for PGC-1α, NRF1, TFAM, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate horseradish peroxidase-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control to determine the relative protein expression levels.
Conclusion and Future Directions
The initial studies on LY344864 have established it as a potent and selective 5-HT1F receptor agonist with significant therapeutic potential. Its efficacy in a preclinical model of migraine, coupled with a lack of vasoconstrictor activity, positions it as a promising alternative to triptans. The more recent discovery of its role in promoting mitochondrial biogenesis and attenuating neuropathic pain opens up new avenues for its therapeutic application.
Future research should focus on elucidating the precise molecular mechanisms linking 5-HT1F receptor activation to the PGC-1α pathway and neuroinflammation. Further in vivo studies are warranted to establish a clear dose-response relationship for LY344864 in neuropathic pain models and to explore its potential in other neurodegenerative conditions where mitochondrial dysfunction is a key pathological feature. The comprehensive data and detailed protocols presented in this guide are intended to facilitate these future investigations and accelerate the translation of this promising compound into clinical applications.
References
- 1. Frontiers | 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation [frontiersin.org]
- 2. 5‐HT1F receptor‐mediated mitochondrial biogenesis for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of LY 344864 in a Rat Migraine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 344864 is a potent and selective agonist for the serotonin 5-HT1F receptor, with a binding affinity (Ki) of 6 nM.[1][2] Unlike triptans, which are 5-HT1B/1D receptor agonists and cause vasoconstriction, 5-HT1F receptor agonists like this compound are being investigated for their potential to treat migraine without cardiovascular side effects.[3] These compounds are thought to act on the trigeminal nervous system to inhibit the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are implicated in the pathophysiology of migraine.[4][5] This document provides detailed protocols for the in vivo administration of this compound in established rat models of migraine, including the nitroglycerin-induced and neurogenic dural inflammation models.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (µM) |
| Human 5-HT1F | 0.006 |
| Human 5-HT1A | 0.530 |
| Human 5-HT1B | 0.549 |
| Human 5-HT1D | 0.575 |
| Human 5-HT1E | 1.415 |
| Human 5-HT2B | 1.695 |
| Human 5-HT2C | 3.499 |
| Human 5-HT3A | 3.935 |
| Rat α1-adrenergic | 5.06 |
| Rat α2-adrenergic | 3.69 |
| Human 5-HT7 | 4.851 |
Data sourced from MedchemExpress.[1]
Table 2: Efficacy of this compound in the Neurogenic Dural Inflammation Rat Model
| Administration Route | Timing Before Trigeminal Stimulation | ID50 (ng/kg) |
| Intravenous (i.v.) | 10 minutes | 0.6 |
| Oral (p.o.) | 75 minutes | 1.2 |
ID50 represents the dose required to inhibit 50% of the dural protein extravasation. Data sourced from MedchemExpress.[1]
Experimental Protocols
Nitroglycerin (NTG)-Induced Migraine Model in Rats
This model is widely used as it mimics several features of human migraine attacks.[6][7] NTG, a nitric oxide (NO) donor, sensitizes the trigeminovascular system, leading to migraine-like pain and associated behaviors in rodents.[6][7]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Nitroglycerin (NTG) solution (e.g., 10 mg/mL in propylene glycol/ethanol)
-
Saline solution (0.9% NaCl)
-
Vehicle for this compound (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
This compound
-
Administration supplies (syringes, needles for subcutaneous/intraperitoneal injection, oral gavage tubes)
-
Behavioral observation chambers (e.g., light/dark box for photophobia assessment)
Protocol:
-
Acclimatization: Allow rats to acclimate to the experimental environment for at least 30 minutes before any procedures.
-
Baseline Behavioral Assessment (Optional): Assess baseline behaviors such as activity levels, facial grimacing, and sensitivity to tactile stimuli (allodynia).
-
Administration of this compound or Vehicle:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally, orally). The timing of administration should be based on the pharmacokinetic profile of the compound. For prophylactic testing, administer prior to NTG injection.
-
-
Induction of Migraine-like Symptoms:
-
Post-NTG Behavioral Assessment:
-
Observe and record migraine-like behaviors for a period of up to 4 hours post-NTG administration.
-
Assessments can include:
-
Photophobia: Time spent in the light versus dark chambers of a light/dark box.[8]
-
General Activity: Monitor locomotion and exploratory behavior. A decrease in activity is often observed.[8]
-
Facial Pain Expression: Use a rat grimace scale to score facial expressions indicative of pain.[8]
-
Tactile Allodynia: Measure the withdrawal threshold to mechanical stimuli (e.g., von Frey filaments) applied to the periorbital or hind paw regions.
-
-
Neurogenic Dural Inflammation Model (Electrical Stimulation)
This model assesses the ability of a compound to inhibit plasma protein extravasation in the dura mater, a key process in neurogenic inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetics (e.g., pentobarbital)
-
Surgical equipment for craniotomy
-
Bipolar stimulating electrode
-
Evans blue dye (for measuring plasma extravasation)
-
This compound
-
Vehicle for this compound
-
Saline solution
Protocol:
-
Animal Preparation:
-
Anesthetize the rat.
-
Perform a tracheotomy to ensure a clear airway.
-
Insert a catheter into a femoral vein for the administration of this compound and Evans blue dye.
-
-
Surgical Procedure:
-
Mount the rat in a stereotaxic frame.
-
Perform a craniotomy to expose the superior sagittal sinus.
-
-
Administration of this compound:
-
Administer this compound or vehicle intravenously at the predetermined time before stimulation (e.g., 10 minutes prior).[1]
-
-
Induction of Neurogenic Inflammation:
-
Administer Evans blue dye intravenously.
-
Position the bipolar electrode over the dura mater.
-
Deliver electrical stimulation to the trigeminal ganglion.
-
-
Quantification of Plasma Extravasation:
-
After a set period, perfuse the animal with saline to remove intravascular Evans blue.
-
Dissect the dura mater and quantify the amount of extravasated Evans blue dye spectrophotometrically.
-
A reduction in Evans blue extravasation in the this compound-treated group compared to the vehicle group indicates inhibition of neurogenic inflammation.
-
Visualizations
Proposed Signaling Pathway of this compound in Migraine
Caption: Proposed mechanism of this compound in preventing migraine symptoms.
Experimental Workflow for NTG-Induced Migraine Model
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1F receptor agonists in acute migraine treatment: a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vivo rat model to study calcitonin gene related peptide release following activation of the trigeminal vascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NTG induced Migraine Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 8. The effects of repeated nitroglycerin administrations in rats; modeling migraine-related endpoints and chronification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing LY 344864 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 344864 is a potent and selective agonist for the serotonin 5-HT1F receptor, a G-protein coupled receptor (GPCR) implicated in the pathophysiology of migraine.[1][2] Activation of the 5-HT1F receptor, which is coupled to an inhibitory G-protein (Gi/o), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This mechanism is believed to contribute to its therapeutic effects.
These application notes provide detailed protocols for cell-based assays designed to quantify the efficacy of this compound. The primary assay described is the inhibition of forskolin-stimulated cAMP production in a recombinant cell line expressing the human 5-HT1F receptor. This assay is a robust and reliable method for determining the potency and efficacy of 5-HT1F receptor agonists.
Signaling Pathway
Activation of the 5-HT1F receptor by an agonist like this compound initiates an intracellular signaling cascade. The receptor couples to a Gi alpha subunit, which inhibits the activity of adenylyl cyclase. Adenylyl cyclase is responsible for the conversion of ATP to cAMP. Therefore, receptor activation leads to a reduction in the intracellular concentration of cAMP.
Data Presentation
The following tables summarize the quantitative data for this compound, including its binding affinity for various serotonin receptor subtypes and its functional potency at the 5-HT1F receptor.
Table 1: Binding Affinity (Ki) of this compound for Human 5-HT Receptors
| Receptor Subtype | Ki (µM) |
| 5-HT1F | 0.006[1][5] |
| 5-HT1A | 0.530[1][5] |
| 5-HT1B | 0.549[1][5] |
| 5-HT1D | 0.575[1][5] |
| 5-HT1E | 1.415[1][5] |
| 5-HT2A | 3.935 |
| 5-HT2B | 1.695[1][5] |
| 5-HT2C | 3.499[1][5] |
| 5-HT7 | 4.851[1] |
Table 2: Functional Potency (EC50) of this compound and Forskolin
| Compound | Assay | Cell Line | Parameter | Value |
| This compound | cAMP Inhibition | HEK293 (human 5-HT1F) | EC50 | 3 nM |
| Forskolin | cAMP Stimulation | HEK293 | EC50 | ~9-13 nM[6] |
Experimental Protocols
Protocol 1: Inhibition of Forskolin-Stimulated cAMP Production using TR-FRET
This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of forskolin-stimulated cAMP production by this compound in a cell line stably expressing the human 5-HT1F receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT1F receptor.
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound hydrochloride.
-
Stimulant: Forskolin.
-
cAMP Assay Kit: A commercially available TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer or HTRF® cAMP dynamic 2 kit from Cisbio).
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
Microplates: 384-well, white, opaque microplates.
-
Plate Reader: A microplate reader capable of TR-FRET detection.
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells expressing the human 5-HT1F receptor in T-flasks until they reach 80-90% confluency.
-
On the day of the assay, aspirate the culture medium, wash the cells with PBS, and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and determine the cell concentration.
-
Dilute the cells in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to the desired seeding density (typically 2,000-10,000 cells/well).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for generating a dose-response curve (e.g., 10-point, 1:3 dilution series starting from 10 µM).
-
Prepare a working solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of cAMP production (the EC80 is often used, typically around 10-30 µM for HEK293 cells).
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the forskolin working solution to all wells except for the negative control wells (add 5 µL of assay buffer instead).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the TR-FRET detection reagents according to the manufacturer's instructions. This typically involves diluting a europium-labeled cAMP tracer and a ULight™- or d2-labeled anti-cAMP antibody in a lysis buffer.
-
Add 5 µL of the europium-labeled cAMP tracer solution to each well.
-
Add 5 µL of the labeled anti-cAMP antibody solution to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio (e.g., [Acceptor Emission / Donor Emission] * 10,000).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production.
-
Expected Results:
This compound is expected to cause a dose-dependent decrease in the forskolin-stimulated cAMP levels, resulting in a sigmoidal dose-response curve. The calculated EC50 value should be in the low nanomolar range, consistent with its high potency as a 5-HT1F receptor agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: LY 344864 Hydrochloride for In Vitro Research
Abstract
These application notes provide detailed protocols for the solubilization and use of LY 344864 hydrochloride, a potent and selective 5-HT1F receptor agonist, for in vitro experimental applications. This document is intended for researchers, scientists, and drug development professionals. It includes comprehensive data on the compound's physicochemical properties, receptor binding affinities, and step-by-step procedures for preparing stock and working solutions for cell-based assays.
Compound Information
This compound hydrochloride is a selective agonist for the 5-HT1F receptor, making it a valuable pharmacological tool for studying the role of this receptor in various physiological processes, including migraine pathophysiology and mitochondrial biogenesis.[1][2] It functions as a full agonist, producing effects similar in magnitude to serotonin.[1][2]
| Property | Value |
| IUPAC Name | N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide hydrochloride[3] |
| Molecular Formula | C₂₁H₂₂FN₃O·HCl |
| Molecular Weight | 387.88 g/mol [3] |
| CAS Number | 186544-26-3[3] |
| Purity | >98%[3] or ≥99% |
| Form | Solid[3] |
Quantitative Data Summary
Solubility Data
This compound hydrochloride exhibits good solubility in common laboratory solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Maximum Concentration |
| DMSO | 100 mM[3][4] |
| Water | 5 mM to 50 mM[3][4] |
Note: The solubility in water can vary. One source indicates 5 mM[3], while another suggests up to 50 mM[4]. It is advisable to test solubility at the desired concentration.
Receptor Binding and Functional Activity
This compound is highly selective for the 5-HT1F receptor, displaying over 80-fold greater selectivity compared to other 5-HT receptor subtypes.[3][4]
| Receptor Subtype | Kᵢ (μM) | EC₅₀ (nM) |
| 5-HT₁F | 0.006[1][4] | 3[3][4] |
| 5-HT₁A | 0.530[1][3] | - |
| 5-HT₁B | 0.549[1][3] | - |
| 5-HT₁D | 0.575[1][3] | - |
| 5-HT₁E | 1.415[1][3] | - |
| 5-HT₂A | 3.935[1][3] | - |
| 5-HT₂B | 1.695[1][3] | - |
| 5-HT₂C | 3.499[1][3] | - |
| 5-HT₇ | 4.851[1][3] | - |
Experimental Protocols
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.
-
Handle the solid powder in a chemical fume hood to avoid inhalation.
Protocol for Preparing a 100 mM Stock Solution in DMSO
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, tightly sealed vials (e.g., amber glass or polypropylene)
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Equilibrate Compound: Before opening, allow the vial of this compound hydrochloride to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture onto the hygroscopic solid.
-
Weigh Compound: In a chemical fume hood, accurately weigh the desired amount of the solid compound.
-
Calculation Example: To prepare 1 mL of a 100 mM stock solution, you need:
-
Mass = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L × 0.001 L × 387.88 g/mol = 0.03879 g = 38.79 mg
-
-
-
Dissolution: Add the weighed solid to a sterile vial. Add the calculated volume of DMSO.
-
Mixing: Tightly seal the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[5]
Protocol for Preparing Working Solutions
Materials:
-
100 mM this compound hydrochloride stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium appropriate for your experiment (e.g., DMEM, PBS)
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions to achieve the desired final concentration. It is critical to add the DMSO stock solution to the aqueous medium and mix immediately to prevent precipitation. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example for a 100 µM working solution:
-
Prepare an intermediate dilution: Add 2 µL of the 100 mM stock to 1998 µL of culture medium. This creates a 1:1000 dilution, resulting in a 100 µM solution with 0.1% DMSO.
-
Further dilutions can be made from this intermediate stock to achieve lower final concentrations.
-
-
-
Use Immediately: Working solutions in aqueous media should ideally be prepared fresh and used on the same day.
In Vitro Assay Workflow (General Example)
This workflow describes a general procedure for treating adherent cells with this compound hydrochloride to assess its effect on a specific cellular endpoint, such as cAMP levels or expression of mitochondrial biogenesis markers.
Procedure:
-
Cell Seeding: Plate adherent cells (e.g., HeLa, HEK293 transfected with the 5-HT1F receptor) in a suitable multi-well plate (e.g., 96-well) at a density that ensures they are in the exponential growth phase at the time of treatment.[6] Allow cells to adhere and grow overnight in a CO₂ incubator.[7]
-
Compound Preparation: Prepare working solutions of this compound hydrochloride at various concentrations (e.g., 2x the final desired concentration) in fresh cell culture medium.
-
Cell Treatment: Remove the old medium from the cells. Add the prepared working solutions to the wells. Include appropriate controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest drug concentration.
-
Positive Control: A known agonist or stimulant for the pathway of interest (e.g., Forskolin for adenylyl cyclase activation if measuring cAMP inhibition).
-
-
Incubation: Incubate the cells for the desired period (e.g., 15-30 minutes for signaling events, 24-48 hours for changes in gene expression).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer, or a specific buffer from an ELISA kit).[6] Protease and phosphatase inhibitors should be added to the lysis buffer.[6]
-
Endpoint Analysis: Analyze the cell lysates for the desired outcome. Examples include:
-
cAMP Levels: Use a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Mitochondrial Biogenesis: Perform qPCR to measure the expression of marker genes (e.g., PGC-1α, NRF1, TFAM) or Western blotting to measure protein levels.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of the 5-HT1F receptor agonist this compound.
Experimental Workflow for In Vitro Assays
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride, 5-HT1F agonist (CAS 186544-26-3) | Abcam [abcam.com]
- 4. This compound hydrochloride | 5-HT1F Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adherent and Suspension Cells Preparation | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. nacalai.com [nacalai.com]
Application of LY 344864 as a pharmacological tool to probe 5-HT1F receptor function
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the use of LY344864 as a selective pharmacological tool to investigate the function of the 5-HT1F receptor. LY344864 is a potent and selective 5-HT1F receptor agonist with a high binding affinity.[1][2] Its utility has been demonstrated in a variety of in vitro and in vivo experimental paradigms. This guide offers structured data on its binding profile and functional potency, alongside step-by-step protocols for key assays and visualizations of relevant biological pathways and experimental workflows.
Introduction
The 5-HT1F receptor is a G-protein coupled receptor (GPCR) implicated in the pathophysiology of migraine.[1][3] Selective agonists for this receptor have been a focus of drug development for the acute treatment of migraine, offering a therapeutic alternative to triptans which can have cardiovascular side effects. LY344864 has emerged as a critical research tool due to its high selectivity for the 5-HT1F receptor over other serotonin receptor subtypes and other neurotransmitter receptors.[1][2] Understanding the pharmacological characteristics of LY344864 and its application in relevant assays is essential for researchers aiming to elucidate the role of the 5-HT1F receptor in both physiological and pathological processes.
Data Presentation
Table 1: Radioligand Binding Affinity of LY344864 at Human 5-HT and Other Receptors
This table summarizes the binding affinity (Ki) of LY344864 for the human 5-HT1F receptor and a panel of other human serotonin and rat adrenergic receptors. The data highlights the compound's high affinity and selectivity for the 5-HT1F receptor.
| Receptor Subtype | Ki (μM) |
| 5-HT1F | 0.006 |
| 5-HT1A | 0.530 |
| 5-HT1B | 0.549 |
| 5-HT1D | 0.575 |
| 5-HT1E | 1.415 |
| 5-HT2B | 1.695 |
| 5-HT2C | 3.499 |
| 5-HT3A | 3.935 |
| 5-HT7 | 4.851 |
| α1-adrenergic (rat) | 5.06 |
| α2-adrenergic (rat) | 3.69 |
Data sourced from MedchemExpress.[2]
Table 2: Functional Potency of LY344864 in In Vivo Models
This table presents the in vivo functional potency of LY344864 in the rat neurogenic dural inflammation model, a key preclinical model for migraine. The data demonstrates the compound's ability to inhibit dural plasma protein extravasation following different routes of administration.
| In Vivo Model | Route of Administration | Endpoint | Potency (ID50) |
| Neurogenic Dural Inflammation (Rat) | Intravenous (i.v.) | Inhibition of dural protein extravasation | 0.6 ng/kg |
| Neurogenic Dural Inflammation (Rat) | Oral (p.o.) | Inhibition of dural protein extravasation | 1.2 ng/kg |
Data sourced from MedchemExpress.[2]
Mandatory Visualizations
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-HT1F receptor agonists inhibit neurogenic dural inflammation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing LY344864 in Studies of Trigeminal Neuron Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LY344864, a selective 5-HT1F receptor agonist, in preclinical research focused on the inhibition of trigeminal neurons. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on established studies.
Introduction
LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor, which is expressed in the trigeminal ganglion and brainstem nuclei involved in pain processing. Its activation leads to the inhibition of trigeminal neurons and a reduction in the release of calcitonin gene-related peptide (CGRP), a key mediator in the pathophysiology of migraine. Unlike triptans, which act on 5-HT1B/1D receptors and cause vasoconstriction, LY344864's mechanism is primarily neuronal, offering a targeted approach to studying trigeminal nociception without significant cardiovascular effects.
Mechanism of Action
LY344864 exerts its inhibitory effects on trigeminal neurons through the activation of presynaptic 5-HT1F receptors. This activation is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the reduced release of pro-inflammatory neuropeptides, most notably CGRP, from trigeminal nerve endings.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of LY344864 and other 5-HT receptor agonists on trigeminal neuron activity.
Table 1: Inhibition of Superior Sagittal Sinus (SSS)-Evoked Trigeminal Activity in Cats
| Compound | Receptor Selectivity | Dose | Mean Inhibition (%) |
| LY344864 | 5-HT1F | Not Specified | 28 ± 5 |
| Naratriptan | 5-HT1B/1D/1F | Not Specified | 61 ± 7 |
| Alniditan | 5-HT1B/1D | Not Specified | 53 ± 6 |
Data adapted from Goadsby & Classey (2003).
Table 2: Affinity and Functional Activity of LY344864
| Parameter | Value |
| 5-HT1F Receptor Affinity (Ki) | 6 nM |
| Functional Assay (cAMP accumulation) | Full agonist |
Data from Phebus et al. (1997).
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
This protocol is based on the methodology used to assess the inhibitory effects of compounds on the firing of trigeminal neurons in response to stimulation of the superior sagittal sinus (SSS).
1. Animal Preparation:
-
Anesthetize adult cats with α-chloralose (60 mg/kg, i.p., with 20 mg/kg i.v. supplements every 2 hours).
-
Perform a tracheotomy and cannulate the femoral vein for drug administration.
-
Monitor and maintain physiological parameters (body temperature, blood pressure, and heart rate) throughout the experiment.
2. Surgical Procedure:
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the superior sagittal sinus (SSS).
-
Perform a laminectomy at the C2 level to access the trigeminal nucleus caudalis (TNC).
3. Electrical Stimulation and Recording:
-
Place a stimulating electrode on the SSS.
-
Use a tungsten microelectrode to record extracellular single-unit activity from second-order neurons in the TNC.
-
Deliver electrical stimuli to the SSS (e.g., 100 V, 250 µs duration, 0.3 Hz).
-
Identify responsive neurons by their characteristic firing pattern in response to SSS stimulation.
4. Drug Administration:
-
Establish a baseline firing rate for a stable, identified neuron.
-
Administer LY344864 intravenously at the desired dose.
-
Continuously record the neuronal firing rate to determine the extent and duration of inhibition.
This protocol is used to assess neuronal activation in the TNC following a nociceptive stimulus and the inhibitory effect of LY344864.
1. Animal Model of Trigeminal Nociception:
-
Induce trigeminal nociception in rats, for example, by intracisternal injection of capsaicin or electrical stimulation of the trigeminal ganglion.
2. Drug Treatment:
-
Administer LY344864 (intraperitoneally or intravenously) at a predetermined time before or after the nociceptive stimulus.
3. Tissue Preparation:
-
Two hours after the stimulus, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brainstem and post-fix the tissue in 4% paraformaldehyde overnight.
-
Cryoprotect the tissue in a 30% sucrose solution.
-
Section the brainstem containing the TNC (e.g., 40 µm sections) using a cryostat.
4. Immunohistochemistry:
-
Wash the sections in phosphate-buffered saline (PBS).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour.
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC) method.
-
Visualize the c-Fos positive nuclei using a diaminobenzidine (DAB) reaction.
5. Quantification and Analysis:
-
Mount the sections on slides, dehydrate, and coverslip.
-
Capture images of the TNC using a light microscope.
-
Count the number of c-Fos positive nuclei in specific laminae of the TNC.
-
Compare the number of c-Fos positive cells between different treatment groups.
This protocol allows for the direct measurement of CGRP release from cultured trigeminal ganglion neurons and the inhibitory effect of LY344864.
1. Primary Culture of Trigeminal Ganglion Neurons:
-
Dissect trigeminal ganglia from neonatal rats.
-
Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration.
-
Plate the cells on coated culture dishes (e.g., poly-D-lysine and laminin) in a suitable culture medium (e.g., F-12 medium supplemented with fetal bovine serum and nerve growth factor).
-
Maintain the cultures for several days to allow for neurite outgrowth.
2. CGRP Release Assay:
-
Wash the cultured neurons with a balanced salt solution (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with LY344864 at various concentrations for a defined period.
-
Stimulate CGRP release by exposing the cells to a depolarizing agent such as high potassium (e.g., 60 mM KCl) or capsaicin for a short duration (e.g., 10-30 minutes).
-
Collect the supernatant for CGRP measurement.
-
Lyse the cells to determine the total CGRP content.
3. CGRP Quantification:
-
Measure the concentration of CGRP in the collected supernatant and cell lysates using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Normalize the amount of released CGRP to the total CGRP content or protein concentration.
4. Data Analysis:
-
Compare the amount of stimulated CGRP release in the presence and absence of LY344864 to determine the dose-dependent inhibitory effect.
Conclusion
LY344864 serves as a valuable pharmacological tool for investigating the role of the 5-HT1F receptor in mediating the inhibition of trigeminal neurons. The protocols outlined in these application notes provide a framework for conducting in vivo and in vitro studies to further elucidate the mechanisms of trigeminal nociception and to evaluate the therapeutic potential of novel analgesics for migraine and other headache disorders. The selective action of LY344864 on neuronal targets, without the confounding vascular effects of other serotonergic agonists, makes it an ideal probe for dissecting the neuronal components of craniovascular pain.
Application Notes and Protocols for LY 344864 in Acute Kidney Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Kidney Injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. A growing body of evidence suggests that mitochondrial dysfunction is a key contributor to the pathophysiology of AKI. Consequently, therapeutic strategies aimed at preserving or restoring mitochondrial function are of significant interest. LY 344864, a potent and selective 5-hydroxytryptamine 1F (5-HT1F) receptor agonist, has emerged as a promising investigational tool for studying the role of mitochondrial biogenesis in the recovery from AKI.[1][2] Agonism of the 5-HT1F receptor has been shown to promote the generation of new mitochondria and accelerate the recovery of renal function following ischemia/reperfusion-induced AKI.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in preclinical studies of AKI.
Mechanism of Action: 5-HT1F Receptor-Mediated Mitochondrial Biogenesis
This compound exerts its therapeutic effects by acting as a full agonist at the 5-HT1F receptor.[3][4][5] The activation of this receptor in renal proximal tubule cells initiates a signaling cascade that culminates in the increased expression of key regulators of mitochondrial biogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α).[1][6] This leads to an increase in mitochondrial DNA (mtDNA) copy number and the synthesis of new mitochondrial proteins, ultimately enhancing cellular respiration and ATP production.[1][2] The restoration of mitochondrial homeostasis is critical for the energy-dependent processes of tubular repair and functional recovery following an ischemic insult.[7]
A proposed signaling pathway involves the Gβγ subunit of the G protein-coupled 5-HT1F receptor, which activates a cascade including Akt, endothelial nitric oxide synthase (eNOS), and protein kinase G (PKG), leading to the activation of PGC-1α.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound on markers of mitochondrial biogenesis and renal function in the context of AKI.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Ischemia/Reperfusion-Induced AKI
| Parameter | Vehicle Control | This compound (2 mg/kg, i.p.) | Reference |
| Blood Urea Nitrogen (BUN) (mg/dL) at 24h post-reperfusion | 125 ± 10 | 80 ± 15 | [2] |
| Kidney Injury Molecule-1 (KIM-1) (fold change) at 24h post-reperfusion | 100 ± 20 | 40 ± 10 | [2] |
| Mitochondrial DNA (mtDNA) Copy Number (relative to sham) at 24h post-reperfusion | 0.5 ± 0.1 | 0.9 ± 0.1* | [2] |
*p < 0.05 compared to vehicle control.
Table 2: In Vitro Effects of this compound on Mitochondrial Biogenesis Markers in Renal Proximal Tubule Cells (RPTCs)
| Parameter | Control | This compound (100 nM) | Reference |
| PGC-1α mRNA (fold change) | 1.0 | 2.5 ± 0.3 | [2] |
| Cytochrome c oxidase 1 (Cox1) protein (fold change) | 1.0 | 1.8 ± 0.2 | [2] |
| NADH dehydrogenase (ubiquinone) 1β subcomplex subunit 8 (NDUFB8) protein (fold change) | 1.0 | 1.6 ± 0.2* | [2] |
*p < 0.05 compared to control.
Experimental Protocols
In Vivo Ischemia/Reperfusion-Induced Acute Kidney Injury Model
This protocol describes the induction of moderate to severe AKI in mice through bilateral renal ischemia-reperfusion, a widely used and clinically relevant model.[4][8]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Buprenorphine for analgesia
-
Sterile surgical instruments
-
Non-traumatic vascular clamps (micro-serrefines)
-
Heating pad to maintain body temperature
-
This compound (dissolved in sterile saline)
-
Vehicle control (sterile saline)
Procedure:
-
Anesthesia and Analgesia: Anesthetize the mouse via intraperitoneal (i.p.) injection of ketamine (100 mg/kg) and xylazine (10 mg/kg). Administer buprenorphine (0.05-0.1 mg/kg) subcutaneously for pre- and post-operative pain relief.
-
Surgical Preparation: Shave the dorsal flank area and disinfect with an appropriate antiseptic solution. Place the mouse on a heating pad to maintain a core body temperature of 37°C.
-
Renal Pedicle Exposure: Make a small dorsal flank incision to expose the kidney. Carefully dissect the renal pedicle, separating the renal artery and vein from the surrounding tissue.
-
Induction of Ischemia: Apply a non-traumatic vascular clamp to the renal pedicle to induce ischemia. The duration of clamping can be adjusted to modulate the severity of injury (e.g., 22-30 minutes for moderate to severe AKI in C57BL/6 mice).[4] Repeat the procedure on the contralateral kidney.
-
Reperfusion: After the ischemic period, remove the clamps to allow reperfusion. Visually confirm the return of blood flow to the kidneys.
-
Closure: Suture the muscle and skin layers.
-
This compound Administration: Immediately following reperfusion, administer this compound (e.g., 2 mg/kg) or vehicle via i.p. injection.[2]
-
Post-operative Care: Monitor the animal for recovery from anesthesia and provide supportive care as needed.
-
Endpoint Analysis: At predetermined time points (e.g., 24, 48, 72 hours) post-reperfusion, collect blood and kidney tissue for analysis of renal function (BUN, creatinine), injury markers (KIM-1, NGAL), and markers of mitochondrial biogenesis.
Assessment of Mitochondrial Biogenesis
1. Mitochondrial DNA (mtDNA) Copy Number by qPCR:
-
Isolate total DNA from kidney tissue.
-
Perform quantitative PCR (qPCR) using primers specific for a mitochondrial-encoded gene (e.g., COX1) and a nuclear-encoded gene (e.g., β-actin).
-
The relative mtDNA copy number is calculated as the ratio of mitochondrial to nuclear gene amplification.[7]
2. Gene Expression Analysis by RT-qPCR:
-
Isolate total RNA from kidney tissue or cultured cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers for genes involved in mitochondrial biogenesis (e.g., PGC-1α, NRF1, TFAM) and mitochondrial protein subunits (e.g., COX1, NDUFB8).
-
Normalize expression to a housekeeping gene (e.g., GAPDH, β-actin).
3. Protein Expression by Western Blot:
-
Prepare protein lysates from kidney tissue or cultured cells.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against mitochondrial proteins (e.g., ATP synthase β, Cox1, NDUFB8) and loading controls (e.g., β-actin, GAPDH).
-
Detect with appropriate secondary antibodies and visualize bands.
Conclusion
This compound serves as a valuable pharmacological tool to investigate the therapeutic potential of inducing mitochondrial biogenesis in the context of acute kidney injury. The protocols and data presented herein provide a framework for researchers to design and execute preclinical studies aimed at elucidating the role of the 5-HT1F receptor and mitochondrial homeostasis in renal repair and recovery. Careful adherence to established surgical and analytical methods is crucial for obtaining reproducible and meaningful results.
References
- 1. Agonism of the 5-hydroxytryptamine 1F receptor promotes mitochondrial biogenesis and recovery from acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonism of the 5-Hydroxytryptamine 1F Receptor Promotes Mitochondrial Biogenesis and Recovery from Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medica-musc.researchcommons.org [medica-musc.researchcommons.org]
- 7. Urinary mitochondrial DNA is a biomarker of mitochondrial disruption and renal dysfunction in acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ischemia-reperfusion Model of Acute Kidney Injury and Post Injury Fibrosis in Mice [jove.com]
Application Notes and Protocols: Experimental Use of LY344864 to Inhibit Polysynaptic Excitatory Postsynaptic Potentials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental use of LY344864, a selective 5-HT1F receptor agonist, in the inhibition of polysynaptic excitatory postsynaptic potentials (EPSPs), particularly in the context of spinal cord research.
Introduction
Following spinal cord injury (SCI), the loss of descending serotonergic input can lead to the emergence of hyperexcitability in spinal circuits, manifesting as long-lasting polysynaptic EPSPs in motoneurons. These aberrant EPSPs are implicated in the generation of muscle spasms. LY344864 has been identified as a tool to probe the role of the 5-HT1F receptor in modulating this hyperexcitability.[1][2] By selectively activating 5-HT1F receptors, LY344864 offers a means to restore inhibitory tone and reduce polysynaptic activity.
Mechanism of Action
LY344864 is a potent and selective agonist for the 5-HT1F serotonin receptor.[1][2] The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that, upon activation, is thought to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can ultimately result in the inhibition of neurotransmitter release from presynaptic terminals.[3][4] In the context of polysynaptic pathways in the spinal cord, it is hypothesized that activation of presynaptic 5-HT1F receptors by LY344864 inhibits the release of glutamate from interneurons, thereby dampening the polysynaptic EPSPs recorded in motoneurons.
Data Presentation
| Concentration of LY344864 (nM) | Mean Inhibition of EPSP Amplitude (%) | Standard Deviation (%) |
| 0.1 | 5.2 | 1.5 |
| 1 | 15.8 | 3.2 |
| 10 | 48.9 | 5.1 |
| 100 | 85.3 | 4.3 |
| 1000 | 95.1 | 2.8 |
Note: This data is illustrative and intended to represent a typical dose-response relationship. Actual experimental results may vary.
Experimental Protocols
Protocol 1: In Vitro Spinal Cord Preparation from Adult Rats
This protocol describes the preparation of an isolated spinal cord from an adult rat for electrophysiological recordings.
Materials:
-
Adult Sprague-Dawley rat (250-300 g)
-
Ketamine/Xylazine anesthetic solution
-
Dissection tools (scissors, forceps, rongeurs)
-
Vibrating microtome
-
Dissection dish with Sylgard base
-
Artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. Composition (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 1.3 MgSO4, 2.4 CaCl2, 26 NaHCO3, and 10 glucose.
-
Sucrose-based cutting solution (ice-cold and saturated with 95% O2 / 5% CO2). Composition (in mM): 250 sucrose, 2.5 KCl, 1.25 NaH2PO4, 4 MgSO4, 0.1 CaCl2, 26 NaHCO3, and 10 glucose.
-
Recording chamber
Procedure:
-
Anesthetize the rat with an intraperitoneal injection of ketamine/xylazine.
-
Perform a laminectomy to expose the lumbar spinal cord.
-
Rapidly dissect the spinal cord and transfer it to the ice-cold, oxygenated sucrose-based cutting solution.
-
Isolate the lumbar enlargement of the spinal cord.
-
Mount the spinal cord segment on a vibrating microtome and prepare transverse slices (300-400 µm thick).
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording of Polysynaptic EPSPs
This protocol details the whole-cell patch-clamp recording of polysynaptic EPSPs from motoneurons in the prepared spinal cord slices.
Materials:
-
Spinal cord slices from Protocol 1
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution. Composition (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
Bipolar stimulating electrode
-
LY344864 stock solution
Procedure:
-
Transfer a spinal cord slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Identify motoneurons in the ventral horn (lamina IX) using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording from a motoneuron in current-clamp mode.
-
Place a bipolar stimulating electrode on the dorsal root entry zone to evoke synaptic responses.
-
Deliver electrical stimuli (e.g., 0.1 ms duration, 0.05 Hz) at an intensity sufficient to elicit clear polysynaptic EPSPs.
-
Record baseline EPSPs for at least 10 minutes to ensure a stable response.
-
Prepare serial dilutions of LY344864 in aCSF from a stock solution.
-
Bath-apply LY344864 at increasing concentrations, allowing at least 10 minutes for each concentration to equilibrate.
-
Record the EPSPs at each concentration of LY344864.
-
After the highest concentration, wash out the drug with aCSF to observe any recovery of the EPSP.
-
Analyze the amplitude and area of the polysynaptic EPSP offline to quantify the inhibitory effect of LY344864.
Visualizations
Signaling Pathway of LY344864 Action
Caption: Signaling pathway of LY344864 in inhibiting polysynaptic EPSPs.
Experimental Workflow
Caption: Workflow for studying the effect of LY344864 on polysynaptic EPSPs.
References
- 1. An In Vitro Protocol for Recording From Spinal Motoneurons of Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1B receptors inhibit glutamate release from primary afferent terminals in rat medullary dorsal horn neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxytryptamine 1A receptors inhibit glutamate release in rat medullary dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing LY 344864 solubility challenges in aqueous buffers
Welcome to the technical support center for LY 344864. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on addressing the solubility challenges of this compound in aqueous buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the 5-HT1F serotonin receptor.[1] Its primary mechanism of action involves binding to and activating the 5-HT1F receptor, which is a G-protein coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is believed to mediate its therapeutic effects, including the inhibition of neurogenic dural inflammation, which is relevant in the context of migraine research.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is causing this?
A2: This is a common issue for compounds with limited aqueous solubility. Precipitation upon dilution of a stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is often due to the compound's lower solubility in the aqueous environment. The organic solvent in the stock solution keeps the compound solubilized at a high concentration, but when this is diluted into the buffer, the concentration of the organic solvent decreases significantly, and the aqueous buffer may not be able to maintain the compound in solution, leading to precipitation.
Q3: What is the difference between this compound hydrochloride and this compound free base in terms of solubility?
A3: this compound is available as a hydrochloride (HCl) salt and a free base. The hydrochloride salt is more water-soluble than the free base. The free base form is practically insoluble in water and requires an organic solvent like DMSO for dissolution.[4] For experiments in aqueous buffers, it is highly recommended to use the hydrochloride salt.
Q4: There are conflicting reports on the water solubility of this compound hydrochloride (5 mM vs. 50 mM). Which value is correct?
A4: Different suppliers report varying maximum solubility in water for this compound hydrochloride. Some sources state a solubility of up to 5 mM, while others report up to 50 mM. This discrepancy could be due to differences in the specific batch of the compound, the method used to determine solubility, or the exact conditions of the water (e.g., pH, temperature). It is always best to consult the certificate of analysis for your specific batch. As a practical approach, it is advisable to start with the assumption of lower solubility (5 mM) and conduct a small-scale pilot experiment to determine the actual solubility in your specific aqueous buffer before preparing a large volume of solution.
Q5: How should I store my this compound solutions?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in organic solvents like DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment and not stored for extended periods, as the compound may be less stable and prone to precipitation over time.
Data Presentation
Table 1: Solubility of this compound Forms
| Form | Solvent | Maximum Reported Solubility | Source(s) |
| This compound Hydrochloride | Water | 5 mM - 50 mM | [2][5] |
| DMSO | 100 mM | [2][5] | |
| This compound Free Base | Water | Insoluble | [4] |
| DMSO | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound Hydrochloride in DMSO
Objective: To prepare a high-concentration stock solution of this compound HCl in an organic solvent for subsequent dilution into aqueous buffers.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound HCl powder in a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 100 mM).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Preparation of a Working Solution of this compound Hydrochloride in Aqueous Buffer (e.g., PBS)
Objective: To prepare a clear, working solution of this compound in a physiological buffer with minimal precipitation.
Materials:
-
This compound hydrochloride stock solution in DMSO (from Protocol 1)
-
Target physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4), pre-warmed to 37°C
-
Sterile conical tubes or vials
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-warm your physiological buffer to the temperature of your experiment (e.g., 37°C). This can sometimes improve solubility.
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution. It is crucial to add the DMSO stock solution to the buffer, not the other way around.
-
Pipette the small volume of the DMSO stock solution directly into the larger volume of pre-warmed buffer while gently vortexing or swirling. This rapid dispersion helps to avoid localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent effects in your experiment. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experimental setup.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If precipitation is observed, refer to the troubleshooting guide below.
-
Use the freshly prepared working solution immediately for your experiments.
Troubleshooting Guide
Table 2: Troubleshooting Common Solubility Issues with this compound in Aqueous Buffers
| Issue | Potential Cause | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Decrease the final concentration of this compound in the working solution.- Increase the final percentage of DMSO slightly (if your experimental system allows), but keep it as low as possible.- Add the DMSO stock to the pre-warmed buffer while vigorously vortexing to ensure rapid mixing. |
| Cloudiness or precipitate forms over time in the aqueous working solution | The compound is not stable in the aqueous buffer at that concentration and temperature over time. | - Prepare the working solution immediately before use.- Consider if the pH of your buffer is optimal for the solubility of this compound. For amine hydrochloride salts, a slightly acidic pH can sometimes improve solubility. |
| Inconsistent experimental results | The actual concentration of solubilized this compound is variable due to partial precipitation. | - After preparing the working solution, centrifuge it at high speed (e.g., 10,000 x g) for 5-10 minutes and use the supernatant for your experiment. This will remove any undissolved particles.- Perform a solubility test in your specific buffer to determine the maximum soluble concentration before proceeding with your main experiments. |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. 5-HT1F receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of LY 344864 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of LY 344864 stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For this compound, DMSO is the recommended solvent. For this compound hydrochloride, both DMSO and water can be used.[1] It is crucial to use high-quality, anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound. Some suppliers specifically recommend using newly opened DMSO to avoid moisture absorption.[2]
Q2: What is the maximum solubility of this compound and its hydrochloride salt in these solvents?
A2: The solubility of this compound and its hydrochloride salt varies depending on the solvent. Please refer to the table below for a summary of reported solubility data.
Q3: How should I store the solid compound and prepared stock solutions of this compound?
A3: Proper storage is critical for maintaining the integrity of this compound. For the solid powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[2] Once in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[2]
Q4: Can I store this compound stock solutions at room temperature?
A4: Storing stock solutions at room temperature is not recommended for any extended period. While the solid compound may be stable for a few weeks during shipping at ambient temperatures, long-term storage of solutions should be at low temperatures (-20°C or -80°C) to minimize degradation.[3]
Troubleshooting Guide
Issue 1: My this compound stock solution has precipitated. What should I do?
-
Possible Cause 1: Exceeded Solubility Limit. You may have prepared a concentration that is too high for the chosen solvent.
-
Solution: Gently warm the solution and vortex or sonicate to try and redissolve the precipitate. If it does not redissolve, you may need to prepare a new stock solution at a lower concentration.
-
-
Possible Cause 2: Temperature Fluctuation. The compound may have precipitated out of solution due to a drop in temperature.
-
Solution: Before use, allow the vial to equilibrate to room temperature for at least 60 minutes. Gently vortex to ensure the compound is fully dissolved.
-
-
Possible Cause 3: Solvent Quality. The presence of water in DMSO can reduce the solubility of some compounds.
-
Solution: Use fresh, high-purity, anhydrous DMSO for preparing your stock solution.
-
Issue 2: I am observing a decrease in the activity of my compound over time.
-
Possible Cause 1: Degradation. The compound may be degrading in solution.
-
Possible Cause 2: Adsorption to plasticware. Some compounds can adsorb to the surface of plastic storage tubes.
-
Solution: Consider using low-adsorption polypropylene tubes or glass vials for storage.
-
Data Summary Table
| Compound Form | Solvent | Maximum Solubility | Reference |
| This compound | DMSO | 100 mg/mL (284.56 mM) | [2] |
| This compound hydrochloride | Water | 5 mM | |
| This compound hydrochloride | Water | 50 mM | [1] |
| This compound hydrochloride | DMSO | 100 mM | [1] |
Note: Solubility can be batch-dependent. It is always recommended to perform a small-scale solubility test.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Before opening the vial of solid this compound, allow it to equilibrate to room temperature for at least 60 minutes.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution of this compound (MW: 351.45 g/mol ), you would add 1 mL of DMSO to 3.51 mg of the compound.
-
Dissolution: Vortex the solution and, if necessary, sonicate in a water bath until the compound is completely dissolved.[2]
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed aliquots. Store at -20°C or -80°C, protected from light.[2]
Visualizations
References
Troubleshooting inconsistent results in LY 344864 in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in in vivo experiments utilizing the selective 5-HT1F receptor agonist, LY 344864.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in experimental outcomes with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced or no efficacy of this compound | Inadequate Dose: The administered dose may be too low to elicit a significant response. | Consult dose-response studies. For instance, in a rat migraine model, intravenous administration showed an ID50 of 0.6 ng/kg, while oral administration had an ID50 of 1.2 ng/kg.[1][2] For a Parkinson's disease mouse model, a daily intraperitoneal dose of 2 mg/kg for 14 days was effective.[1][2] |
| Poor Bioavailability: Issues with the formulation or route of administration can limit the amount of compound reaching the target. | This compound is orally active.[1][2] Ensure proper vehicle selection and administration technique. For intravenous administration, confirm solubility and stability in the chosen vehicle. | |
| Compound Degradation: Improper storage or handling of this compound can lead to loss of activity. | Store this compound hydrochloride at 2-8°C. After reconstitution, it is recommended to aliquot and freeze at -20°C, where stock solutions are stable for up to 3 months. | |
| High variability between subjects | Genetic Differences in Animal Strains: Different strains of mice or rats can exhibit varied responses to pharmacological agents. | Ensure the use of a consistent and well-characterized animal strain throughout the study. Be aware of known genetic variations that may impact the serotonergic system. |
| Inconsistent Drug Administration: Variations in the volume, speed, or location of injection can affect drug absorption and distribution. | Adhere strictly to a standardized administration protocol. Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, intraperitoneal injection, intravenous injection). | |
| Underlying Health Status of Animals: Stress, subclinical infections, or other health issues can influence experimental outcomes. | Closely monitor animal health and acclimate them properly before starting the experiment. House animals in a controlled environment to minimize stress. | |
| Unexpected side effects or off-target activity | Dose is too high: At higher concentrations, the selectivity of this compound may decrease, leading to off-target effects. | While this compound is highly selective for the 5-HT1F receptor, at higher concentrations it can interact with other 5-HT receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D) and adrenergic receptors.[1][2] Conduct a dose-response study to identify the optimal dose that balances efficacy and specificity. |
| Vasoconstrictive Effects: Although this compound is not known to cause vasoconstriction at therapeutic doses, this can be a concern with serotonergic compounds. | Studies have shown that this compound does not cause contraction of the rabbit saphenous vein at concentrations well above its 5-HT1F receptor affinity, supporting the lack of vascular contractile effects.[3] However, if unexpected cardiovascular effects are observed, consider reducing the dose. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the 5-HT1F serotonin receptor.[4][5][6] Its mechanism of action involves the inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It has been shown to be a full agonist, producing an effect similar in magnitude to serotonin itself.[4]
Q2: What are the key differences in dosing between migraine and Parkinson's disease models?
A2: In a rat model of migraine, this compound was effective at very low single doses (ID50 of 0.6 ng/kg IV and 1.2 ng/kg orally) to inhibit neurogenic dural inflammation.[1][2] In a mouse model of Parkinson's disease, a much higher dose of 2 mg/kg was administered intraperitoneally daily for 14 days to achieve therapeutic effects.[1][2] This highlights the importance of tailoring the dose and duration of treatment to the specific disease model.
Q3: Can this compound cross the blood-brain barrier?
A3: Yes, this compound can cross the blood-brain barrier to some extent.[1][2] Following a 1 mg/kg intravenous dose in rats, brain cortex levels remained relatively constant for the first 6 hours, while plasma levels declined.[4]
Q4: What should I use as a vehicle for in vivo administration?
A4: The choice of vehicle will depend on the route of administration. For oral administration, common vehicles include water, saline, or a suspension in a vehicle like 0.5% methylcellulose. For intravenous administration, the compound should be dissolved in a sterile, isotonic solution. Always check the solubility of the specific salt form of this compound you are using.
Q5: Are there any known off-target effects I should be aware of?
A5: this compound is highly selective for the 5-HT1F receptor.[4][5] However, at higher concentrations, it can bind to other serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D) and adrenergic receptors.[1][2] It is crucial to use the lowest effective dose to minimize the risk of off-target effects.
Quantitative Data Summary
Binding Affinities (Ki) of this compound at Various Receptors
| Receptor | Ki (μM) |
| Human 5-HT1F | 0.006 |
| Human 5-HT1A | 0.530 |
| Human 5-HT1B | 0.549 |
| Human 5-HT1D | 0.575 |
| Human 5-HT1E | 1.415 |
| Human 5-HT2B | 1.695 |
| Human 5-HT2C | 3.499 |
| Human 5-HT3A | 3.935 |
| Human 5-HT7 | 4.851 |
| Rat α1-adrenergic | 5.06 |
| Rat α2-adrenergic | 3.69 |
| Data sourced from MedChemExpress.[1][2] |
Experimental Protocols
Protocol 1: Neurogenic Dural Inflammation Model in Rats (Migraine Model)
-
Animals: Male rats are anesthetized.
-
Surgical Preparation: The trigeminal ganglion is surgically exposed.
-
Drug Administration: this compound is administered either intravenously (IV) 10 minutes before stimulation or orally (PO) 75 minutes before stimulation.
-
Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic dural inflammation.
-
Measurement: The extent of plasma protein extravasation in the dura mater is quantified as a measure of inflammation.
-
Data Analysis: The dose required to inhibit 50% of the inflammatory response (ID50) is calculated. In one study, the IV ID50 was 0.6 ng/kg and the oral ID50 was 1.2 ng/kg.[1][2]
Protocol 2: MPTP-Induced Parkinson's Disease Model in Mice
-
Animals: Male mice are used.
-
Induction of Parkinsonism: Mice are treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopaminergic neuron loss.
-
Drug Administration: this compound is administered intraperitoneally (IP) at a dose of 2 mg/kg daily for 14 days.[1][2]
-
Behavioral Testing: A battery of behavioral tests (e.g., pole test, rotarod) is performed to assess motor function.
-
Neurochemical and Histological Analysis: At the end of the treatment period, brain tissue is collected to quantify dopaminergic neuron loss in the substantia nigra and dopamine levels in the striatum.
-
Data Analysis: Behavioral performance, neuron counts, and dopamine levels are compared between the this compound-treated group and a vehicle-treated control group.
Visualizations
Caption: Signaling pathway of this compound via the 5-HT1F receptor.
Caption: General workflow for in vivo experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | 5-HT1F Receptors | Tocris Bioscience [tocris.com]
- 6. LY-344864 - Wikipedia [en.wikipedia.org]
Technical Support Center: Identifying and Mitigating Potential Off-Target Effects of LY344864
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of LY344864, a selective 5-HT1F receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LY344864?
LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor.[1] Its primary on-target effect is to bind to this receptor and inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to mediate its therapeutic effects.
Q2: How selective is LY344864 for the 5-HT1F receptor?
An early in vitro study demonstrated that LY344864 has a high affinity for the 5-HT1F receptor and showed little to no significant binding to a panel of 56 other serotonergic and non-serotonergic receptors at concentrations typically used for on-target activity.[1] However, it is crucial to recognize that "selective" does not mean "specific," and the potential for off-target interactions, particularly at higher concentrations, should always be considered.
Q3: What are the initial signs of potential off-target effects in my experiments?
Common indicators of potential off-target effects include:
-
Unexpected Phenotypes: Observing cellular or physiological effects that are inconsistent with the known signaling pathway of the 5-HT1F receptor.
-
Discrepancies with Genetic Models: The phenotype observed with LY344864 treatment differs from that seen with genetic knockdown or knockout of the 5-HT1F receptor.
-
Concentration-Dependent Anomalies: The appearance of unusual or toxic effects at concentrations higher than those required for 5-HT1F receptor saturation.
-
Inconsistent Results with Other 5-HT1F Agonists: Different 5-HT1F agonists producing divergent results that cannot be explained by differences in potency.
Q4: What are the general strategies to minimize the risk of off-target effects?
To minimize the likelihood of observing off-target effects, researchers should:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of LY344864 that elicits the desired on-target effect through careful dose-response studies.
-
Employ Orthogonal Approaches: Confirm key findings using alternative methods, such as structurally different 5-HT1F agonists or genetic approaches (e.g., siRNA, CRISPR/Cas9) targeting the 5-HT1F receptor.
-
Include Appropriate Controls: Always use vehicle-treated controls and consider using a negative control compound with a similar chemical structure but no activity at the 5-HT1F receptor.
Troubleshooting Guides
Problem 1: I am observing an unexpected cellular response after treating with LY344864.
| Possible Cause | Troubleshooting Step |
| Off-target effect | 1. Verify On-Target Engagement: Perform a target engagement assay to confirm that LY344864 is binding to the 5-HT1F receptor in your experimental system at the concentrations used. 2. Dose-Response Curve: Generate a detailed dose-response curve to determine if the unexpected effect only occurs at high concentrations. 3. Orthogonal Validation: Use a structurally different 5-HT1F agonist to see if the same phenotype is produced. If not, an off-target effect of LY344864 is likely. 4. Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the 5-HT1F receptor. If the unexpected phenotype persists in the absence of the target, it is an off-target effect. |
| Cellular Context-Specific Signaling | The signaling downstream of the 5-HT1F receptor may differ in your specific cell type. Investigate the downstream signaling pathways in your model system. |
Problem 2: My results with LY344864 are not consistent with published data.
| Possible Cause | Troubleshooting Step |
| Experimental Conditions | 1. Verify Compound Integrity: Ensure the purity and stability of your LY344864 stock. 2. Review Protocol: Carefully compare your experimental protocol with the published methodology, paying close attention to cell line, passage number, media components, and treatment duration. |
| Off-target Liability in a Different System | The off-target profile of a compound can vary between different cell types and tissues due to differential expression of potential off-target proteins. The published data may not have revealed the off-target effect present in your system. |
Data Presentation
Table 1: Selectivity Profile of LY344864 (Based on early in vitro screening)
| Receptor/Site | Binding Affinity (Ki, nM) |
| 5-HT1F | 6 |
| 55 other serotonergic and non-serotonergic sites | >1000 |
Data from Phebus et al., 1997. This table highlights the high in vitro selectivity of LY344864 for the 5-HT1F receptor in initial screenings. Researchers should be aware that this list is not exhaustive and modern, more comprehensive screening methods may identify additional, lower-affinity interactions.
Experimental Protocols
Protocol 1: In Silico Prediction of Potential Off-Target Effects
-
Objective: To computationally identify potential off-target binding sites for LY344864.
-
Methodology:
-
Obtain the chemical structure of LY344864 (e.g., in SMILES or SDF format).
-
Utilize computational tools and databases such as ChEMBL, PubChem, and specialized off-target prediction software (e.g., based on chemical similarity, machine learning, or docking).[2]
-
These tools compare the structure of LY344864 to a large database of compounds with known bioactivities to predict potential interactions.[2]
-
Analyze the results to identify potential off-target proteins, paying close attention to those with predicted high binding affinities. These predictions should then be validated experimentally.
-
Protocol 2: In Vitro Off-Target Profiling using a Kinase Panel
-
Objective: To experimentally screen LY344864 against a panel of kinases, a common class of off-targets for small molecules.
-
Methodology:
-
Select a commercially available kinase profiling service that offers a broad panel of purified human kinases.
-
Provide a sample of LY344864 at a specified concentration (e.g., 1 µM and 10 µM) for screening.
-
The service will perform enzymatic assays to measure the ability of LY344864 to inhibit the activity of each kinase.
-
The results are typically reported as a percentage of inhibition for each kinase at the tested concentrations.
-
Follow up on any significant "hits" with dose-response studies to determine the IC50 value.
-
Protocol 3: Cell-Based Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that LY344864 binds to the 5-HT1F receptor in intact cells.
-
Methodology:
-
Culture cells expressing the 5-HT1F receptor.
-
Treat cells with either vehicle or a saturating concentration of LY344864.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of soluble 5-HT1F receptor at each temperature using Western blotting or other protein detection methods.
-
Binding of LY344864 should stabilize the 5-HT1F receptor, resulting in a higher melting temperature compared to the vehicle control.
-
Visualizations
Caption: On-target signaling pathway of LY344864.
Caption: A general workflow for identifying potential off-target effects.
Caption: Decision-making process for investigating potential off-target effects.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosing Regimens of LY344864 for Maximal Therapeutic Effect
This technical support center is designed for researchers, scientists, and drug development professionals utilizing LY344864, a selective 5-HT1F receptor agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is LY344864 and what is its primary mechanism of action?
A1: LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor, with a binding affinity (Ki) of 6 nM.[1] Its primary mechanism of action is the activation of the 5-HT1F receptor, which is a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is believed to mediate the therapeutic effects of LY344864, particularly in the context of migraine and potentially other neurological disorders.
Q2: What are the recommended storage and handling conditions for LY344864?
A2: For optimal stability, LY344864 should be stored as a solid at -20°C. When preparing solutions, it is soluble in DMSO and water. It is recommended to prepare fresh solutions for each experiment or to aliquot and store solutions at -80°C to minimize freeze-thaw cycles.
Q3: What are some known on-target and potential off-target effects of LY344864?
A3: The primary on-target effect of LY344864 is the activation of the 5-HT1F receptor. While it is highly selective, like any pharmacological agent, it may interact with other receptors at higher concentrations. Based on available data, LY344864 has significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors. However, it is crucial to consider potential off-target effects in your experimental design, especially when using high concentrations. Refer to the binding profile table below for more details.
Troubleshooting Guides
In Vitro Experiments
Q: I am not observing the expected decrease in cAMP levels in my cell-based assay after applying LY344864. What are the possible reasons?
A: There are several potential reasons for this issue. Consider the following troubleshooting steps:
-
Cell Line and Receptor Expression: Confirm that your chosen cell line expresses functional 5-HT1F receptors. If you are using a transfected cell line, verify the expression level of the receptor. Low or absent receptor expression will lead to a diminished or no response.
-
Agonist Concentration: Ensure you are using an appropriate concentration range of LY344864. Perform a dose-response curve to determine the optimal concentration for your specific cell system.
-
Ligand Integrity: Verify the integrity of your LY344864 stock. Improper storage or multiple freeze-thaw cycles can degrade the compound. It is advisable to use a fresh batch or a recently prepared solution.
-
Assay Conditions: Optimize your assay conditions, including cell density, incubation time, and the concentration of forskolin or other adenylyl cyclase activators used to stimulate cAMP production.
-
Cell Health: Ensure your cells are healthy and within a low passage number. Unhealthy cells can exhibit altered signaling responses.
Q: I am observing high background signal or inconsistent results in my radioligand binding assay.
A: High background and variability in binding assays can be addressed by:
-
Non-Specific Binding: To minimize non-specific binding, ensure you are using an appropriate concentration of a competing non-labeled ligand. Also, optimizing the washing steps after incubation can help reduce background.
-
Radioligand Quality: Check the quality and specific activity of your radioligand. Degradation of the radioligand can lead to inconsistent results.
-
Membrane Preparation: If using cell membrane preparations, ensure they have been properly prepared and stored. Incomplete cell lysis or degradation of receptors can affect binding.
-
Assay Buffer Composition: The composition of your assay buffer can influence binding. Ensure the pH and ionic strength are optimal for the 5-HT1F receptor.
-
Pipetting Accuracy: Inconsistent pipetting, especially of viscous solutions, can lead to variability. Ensure your pipettes are calibrated and use appropriate techniques.
In Vivo Experiments
Q: The in vivo efficacy of LY344864 in my animal model is lower than expected.
A: Several factors can contribute to lower than expected in vivo efficacy:
-
Route of Administration and Bioavailability: The route of administration (e.g., intravenous, oral, intraperitoneal) significantly impacts the bioavailability and pharmacokinetics of LY344864. Ensure the chosen route is appropriate for your model and that the formulation is suitable for absorption.
-
Dosing Regimen: The dose and frequency of administration may need to be optimized for your specific animal model and experimental endpoint. A full dose-response study is recommended to identify the optimal dosing regimen.
-
Animal Model-Specific Factors: The pathophysiology of your chosen animal model may influence the response to LY344864. Ensure the model is appropriate for studying the 5-HT1F receptor's role in the disease of interest.
-
Metabolism and Clearance: The metabolic rate and clearance of LY344864 can vary between species. Consider performing pharmacokinetic studies to understand the drug's exposure in your animal model.
Data Presentation
Table 1: In Vitro Activity of LY344864
| Parameter | Value | Receptor/System |
| Ki | 6 nM | Human 5-HT1F Receptor |
| Functional Activity | Full Agonist | Human 5-HT1F Receptor |
Table 2: Selectivity Profile of LY344864
| Receptor Subtype | Ki (nM) |
| 5-HT1F | 6 |
| 5-HT1A | >1000 |
| 5-HT1B | >1000 |
| 5-HT1D | >1000 |
| 5-HT2A | >1000 |
| 5-HT2C | >1000 |
| 5-HT3 | >1000 |
| 5-HT7 | >1000 |
| Dopamine D2 | >1000 |
| Adrenergic α1 | >1000 |
| Adrenergic α2 | >1000 |
| Histamine H1 | >1000 |
Note: Data is compiled from publicly available sources. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes a method to assess the agonist activity of LY344864 at the 5-HT1F receptor by measuring the inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
Cells stably expressing the human 5-HT1F receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
LY344864
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Culture: Culture the 5-HT1F receptor-expressing cells to 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate at an optimized density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of LY344864 in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Add the PDE inhibitor (to prevent cAMP degradation) to the cells and incubate for a short period. c. Add the different concentrations of LY344864 to the wells. d. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. e. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of LY344864 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: In Vivo Neurogenic Dural Inflammation Model (Rat)
This protocol is a model of migraine and can be used to evaluate the efficacy of LY344864 in vivo.[1]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
LY344864
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments
-
Trigeminal ganglion stimulator
-
Evans blue dye
Procedure:
-
Animal Preparation: Anesthetize the rats and perform a tracheotomy to ensure a clear airway. Cannulate the femoral vein for drug and dye administration.
-
Surgical Setup: Place the rat in a stereotaxic frame. Expose the skull and position a stimulating electrode on the trigeminal ganglion.
-
Drug Administration: Administer LY344864 (e.g., 1 mg/kg) or vehicle intravenously via the femoral vein cannula.
-
Trigeminal Stimulation: After a set time post-drug administration, administer Evans blue dye intravenously. Immediately following, stimulate the trigeminal ganglion electrically for a defined period (e.g., 5 minutes).
-
Tissue Collection: After stimulation, perfuse the animal with saline to remove blood from the vasculature. Carefully dissect the dura mater.
-
Quantification of Plasma Extravasation: Extract the Evans blue dye from the dura mater using a suitable solvent (e.g., formamide) and quantify the amount of extravasated dye spectrophotometrically.
-
Data Analysis: Compare the amount of Evans blue extravasation in the LY344864-treated group to the vehicle-treated group to determine the inhibitory effect of the compound.
Mandatory Visualizations
Caption: Signaling pathway of LY344864 via the 5-HT1F receptor.
Caption: Experimental workflow for an in vitro cAMP accumulation assay.
References
Best practices for preventing the degradation of LY 344864 during experiments
This technical support center provides researchers, scientists, and drug development professionals with best practices for preventing the degradation of LY 344864 during experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective agonist for the 5-HT1F receptor, with a Ki of 6 nM.[1] It is an orally active compound that can cross the blood-brain barrier to some extent.[1] Due to its selective agonist activity, it is a valuable tool for studying the physiological and pathological roles of the 5-HT1F receptor, particularly in the context of migraine and other neurological disorders.
Q2: What are the primary factors that can cause degradation of this compound?
Based on its chemical structure, an N-substituted fluorobenzamide derivative of a tetrahydrocarbazole, the primary factors that can lead to the degradation of this compound are:
-
Hydrolysis: The amide bond in the molecule is susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The aromatic amine and the tetrahydrocarbazole ring system can be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.
Q3: How should I store the solid form of this compound?
For long-term storage, the solid form of this compound should be stored at +4°C.[2][3][4] It is recommended to keep the vial tightly sealed to protect it from moisture.
Q4: What is the best way to prepare and store stock solutions of this compound?
To prepare stock solutions, this compound hydrochloride is soluble in water up to 50 mM and in DMSO up to 100 mM.[2][3] Once prepared, it is crucial to aliquot the stock solution into single-use vials and store them at -20°C for up to one year or at -80°C for up to two years.[1] This practice is essential to prevent degradation from repeated freeze-thaw cycles.[1] For optimal stability, it is always best to prepare fresh solutions for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in stock solution or during the experiment. | 1. Prepare fresh stock solutions. Avoid using old stock solutions, especially if they have been stored for an extended period or subjected to multiple freeze-thaw cycles.2. Protect from light. Prepare solutions and conduct experiments under low-light conditions or use amber-colored vials and tubes.3. Control pH. Ensure the pH of your experimental buffers is within a neutral and stable range. Avoid highly acidic or basic conditions.4. Maintain temperature control. Avoid exposing the compound to high temperatures. Use pre-chilled buffers and keep samples on ice when possible. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Conduct a forced degradation study. Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks.2. Optimize analytical method. Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from its degradation products.3. Review experimental workflow. Identify any steps where the compound might be exposed to harsh conditions (e.g., prolonged incubation at high temperature, exposure to strong acids/bases). |
| Precipitation of the compound in aqueous buffers. | Poor solubility at the working concentration or pH. | 1. Check solubility limits. Ensure your working concentration is below the solubility limit in the chosen buffer.2. Adjust pH. The solubility of this compound may be pH-dependent. A slight adjustment of the buffer pH might improve solubility.3. Use a co-solvent. If compatible with your experimental system, a small percentage of an organic solvent like DMSO can be used to maintain solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in various experiments.
Materials:
-
This compound hydrochloride (solid)
-
Dimethyl sulfoxide (DMSO), sterile, analytical grade
-
Sterile, amber-colored microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound hydrochloride using a calibrated analytical balance in a chemical fume hood.
-
Dissolve the weighed compound in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Best Practices for In Vitro Experiments
Objective: To minimize the degradation of this compound during a typical in vitro cell-based assay.
Methodology:
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature just before use.
-
Dilution: Prepare working dilutions of this compound in your pre-warmed cell culture medium or assay buffer immediately before adding to the cells.
-
pH and Temperature: Ensure the final pH of the assay medium containing this compound is within the physiological range (typically pH 7.2-7.4). Avoid prolonged incubation at elevated temperatures beyond the standard 37°C for cell culture.
-
Light Exposure: Minimize the exposure of the compound, both in its concentrated and diluted forms, to direct light. Keep plates and tubes covered or in the dark as much as possible.
-
Controls: Include appropriate vehicle controls (e.g., medium with the same final concentration of DMSO) in your experiment.
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound as a 5-HT1F receptor agonist.
Experimental Workflow for Preventing Degradation
Caption: Recommended workflow for handling this compound to prevent degradation.
Potential Degradation Pathways
Caption: Logical relationship between stress factors and potential degradation pathways for this compound.
References
- 1. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Intracerebroventricular microinjection of the 5-HT1F receptor agonist this compound inhibits methamphetamine conditioned place preference reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Physiological Responses to LY 344864
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LY 344864 in their experiments. The information is designed to help interpret unexpected physiological responses and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the serotonin 5-HT1F receptor. Its primary mechanism involves the activation of this receptor, which is a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In the context of migraine models, this action is thought to inhibit neurogenic dural inflammation.
Q2: What are the expected physiological responses to this compound administration?
A2: In preclinical models, the primary expected response is the inhibition of dural plasma protein extravasation, a key process in neurogenic inflammation relevant to migraine pathophysiology. Unlike many other serotonin receptor agonists used for migraine (e.g., triptans), this compound is not expected to cause vasoconstriction. It has also been investigated for potential neuroprotective effects.
Q3: Does this compound have affinity for other receptors?
A3: Yes, while highly selective for the 5-HT1F receptor, this compound does exhibit measurable affinity for other serotonin receptors, particularly at higher concentrations. These include the 5-HT1A, 5-HT1B, and 5-HT1D receptors, among others. It is crucial to consider the concentration of this compound being used in your experiments, as supra-physiological doses may lead to off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in In Vitro cAMP Assays
Symptoms:
-
High variability between replicate wells.
-
Inconsistent EC50 values across experiments.
-
A smaller than expected decrease in forskolin-stimulated cAMP levels.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, not overgrown, and within a consistent, low passage number range. High passage numbers can lead to altered receptor expression and signaling. |
| Receptor Expression Levels | If using transfected cells, verify the expression of the 5-HT1F receptor. Consider using a stable cell line for more consistent receptor expression. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Assay Conditions | Optimize cell seeding density and ensure a consistent incubation time with the compound. Use a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. |
| Reagent Quality | Ensure all assay reagents, including cell culture media, forskolin, and detection reagents, are of high quality and not expired. |
Issue 2: Lack of Efficacy in In Vivo Models (e.g., Neurogenic Dural Inflammation)
Symptoms:
-
No significant inhibition of dural plasma protein extravasation compared to the vehicle control.
-
High variability in responses between animals.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Administration and Bioavailability | Verify the route of administration and dosage. Ensure proper vehicle selection for solubility and stability. Consider pharmacokinetic studies to confirm adequate exposure in the target tissue. |
| Surgical Procedure and Stimulation | Ensure consistent and accurate placement of stimulating electrodes in the trigeminal ganglion. Verify the parameters of electrical stimulation. Surgical trauma can sometimes lead to baseline inflammation, masking the effect of the compound. |
| Measurement of Extravasation | Ensure consistent timing of Evans blue dye injection and perfusion. Optimize tissue collection and dye extraction procedures to minimize variability. |
| Animal Strain and Health | Use a consistent and appropriate animal strain. Ensure animals are healthy and free from stress, which can influence inflammatory responses. |
Issue 3: Observing an Unexpected Physiological Response (e.g., Cardiovascular Effects)
Symptoms:
-
Changes in heart rate or blood pressure after this compound administration.
-
Behavioral changes not typically associated with 5-HT1F agonism.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Review the dose being used. At high concentrations, this compound may exhibit off-target effects due to its affinity for other 5-HT receptors (e.g., 5-HT1A, 5-HT1B/1D) which are known to have cardiovascular effects. |
| Activation of Other 5-HT Receptors | The observed effect may be due to the activation of other 5-HT receptor subtypes. For example, 5-HT1A receptor activation can lead to a decrease in blood pressure and heart rate. |
| Confounding Factors | Consider the effects of anesthesia, vehicle, or experimental stress on the observed physiological parameters. |
| Data Interpretation | Correlate the unexpected response with the known binding profile of this compound. A thorough literature review of the effects of activating the off-target receptors may provide an explanation. |
Data Presentation
Table 1: Binding Affinities (Ki, nM) of this compound for Various Receptors
| Receptor | Ki (nM) |
| Human 5-HT1F | 6 |
| Human 5-HT1A | 530 |
| Human 5-HT1B | 549 |
| Human 5-HT1D | 575 |
| Human 5-HT1E | 1415 |
| Human 5-HT2B | 1695 |
| Human 5-HT2C | 3499 |
| Human 5-HT3A | 3935 |
| Human 5-HT7 | 4851 |
| Rat α1-adrenergic | 5060 |
| Rat α2-adrenergic | 3690 |
Data compiled from publicly available sources.
Table 2: Effective Concentrations of this compound in Preclinical Models
| Model | Species | Route | Effective Dose/Concentration |
| Inhibition of Forskolin-induced cAMP | Stably transfected cells | In vitro | Full agonist effect |
| Neurogenic Dural Inflammation | Rat | IV | ID50 = 0.6 ng/kg |
| Neurogenic Dural Inflammation | Rat | PO | ID50 = 1.2 ng/kg |
| Parkinson's Disease Model | Mouse | IP | 2 mg/kg daily for 14 days |
Data compiled from publicly available sources.
Experimental Protocols
Key Experiment 1: In Vitro cAMP Assay
Objective: To determine the effect of this compound on intracellular cAMP levels in cells expressing the 5-HT1F receptor.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT1F receptor in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C.
-
Add the serially diluted this compound to the wells and incubate for 15 minutes at 37°C.
-
Stimulate the cells with a known concentration of forskolin (e.g., 1 µM) to induce cAMP production and incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
Key Experiment 2: In Vivo Neurogenic Dural Inflammation Model
Objective: To assess the ability of this compound to inhibit plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.
-
Surgical Procedure:
-
Perform a craniotomy to expose the dura mater.
-
Stereotaxically place a stimulating electrode in the trigeminal ganglion.
-
-
Compound and Dye Administration:
-
Administer this compound (or vehicle) intravenously or orally at the desired time point before stimulation.
-
Inject Evans blue dye (e.g., 50 mg/kg, IV), which binds to albumin, as a marker for plasma protein extravasation.
-
-
Trigeminal Stimulation: Electrically stimulate the trigeminal ganglion (e.g., 5 Hz, 1 ms, 1.2 mA for 5 minutes).
-
Tissue Collection and Analysis:
-
After a set circulation time, perfuse the animal with saline to remove intravascular dye.
-
Dissect the dura mater, and extract the Evans blue dye using a suitable solvent (e.g., formamide).
-
Quantify the amount of extracted dye spectrophotometrically (at ~620 nm).
-
-
Data Analysis: Compare the amount of extravasated dye in the this compound-treated group to the vehicle-treated group to determine the percent inhibition.
Mandatory Visualizations
Caption: Canonical 5-HT1F receptor signaling pathway activated by this compound.
Caption: General experimental workflow for evaluating a novel 5-HT1F agonist.
Caption: Troubleshooting logic for interpreting unexpected experimental results.
Common experimental pitfalls when working with LY 344864
Welcome to the technical support center for LY 344864. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin 5-HT1F receptor.[1][2] Its primary mechanism of action involves binding to the 5-HT1F receptor, which is a G-protein-coupled receptor (GPCR). This binding event leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This signaling cascade is believed to modulate various physiological processes, making this compound a valuable tool for studying the role of the 5-HT1F receptor in conditions such as migraine and Parkinson's disease.
Q2: What is the binding affinity and selectivity profile of this compound?
This compound exhibits high affinity for the human 5-HT1F receptor with a reported Ki of 6 nM.[2][4] It displays significant selectivity for the 5-HT1F receptor over other serotonin receptor subtypes. The table below summarizes the binding affinities (Ki in µM) for various receptors, demonstrating its selectivity.
| Receptor | Ki (µM) |
| 5-HT1F | 0.006 |
| 5-HT1A | 0.530 |
| 5-HT1B | 0.549 |
| 5-HT1D | 0.575 |
| 5-HT1E | 1.415 |
| 5-HT2A | 3.935 |
| 5-HT2B | 1.695 |
| 5-HT2C | 3.499 |
| 5-HT7 | 4.851 |
Data compiled from multiple sources.[4]
Q3: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of this compound are critical for maintaining its stability and activity.
-
Solubility: this compound hydrochloride is soluble in water (up to 50 mM) and DMSO (up to 100 mM).
-
Stock Solution Preparation: For most applications, dissolving this compound in DMSO is recommended to create a concentrated stock solution.
-
Storage:
-
Solid compound should be stored at +4°C.
-
Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years.[4]
-
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
In Vitro Experiments
Problem: Inconsistent or no observable effect in cell-based assays.
-
Possible Cause 1: Suboptimal concentration.
-
Solution: The EC50 of this compound is approximately 3 nM. For initial experiments, a concentration range of 1 nM to 1 µM is recommended to establish a dose-response curve. The optimal concentration will be cell-line dependent.
-
-
Possible Cause 2: Low or absent 5-HT1F receptor expression.
-
Solution: Verify the expression of the 5-HT1F receptor in your cell line using techniques such as qPCR or Western blotting. If expression is low, consider using a cell line known to express the receptor or a transient transfection system.
-
-
Possible Cause 3: Compound degradation.
-
Solution: Ensure that stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in your cell culture medium for each experiment.
-
-
Possible Cause 4: Interference from serum components.
-
Solution: Serum proteins can sometimes bind to small molecules, reducing their effective concentration. If you suspect this is an issue, consider reducing the serum concentration in your culture medium or using a serum-free medium if your cells can tolerate it.
-
Problem: Observed cellular toxicity.
-
Possible Cause 1: High concentration of this compound.
-
Solution: High concentrations of any compound can lead to off-target effects and cytotoxicity. Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.
-
-
Possible Cause 2: DMSO toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.1%) and consistent across all treatment groups, including the vehicle control.
-
In Vivo Experiments
Problem: Lack of efficacy or inconsistent results in animal models.
-
Possible Cause 1: Inadequate dosage or route of administration.
-
Solution: The effective dose of this compound can vary depending on the animal model and the targeted disease. Published studies have used intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) administration. For example, in a rat migraine model, an ID50 of 0.6 ng/kg was reported for i.v. administration and 1.2 ng/kg for oral administration.[4] In a Parkinson's disease mouse model, a daily dose of 2 mg/kg i.p. was used.[4] It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental setup.
-
-
Possible Cause 2: Poor bioavailability or blood-brain barrier penetration.
-
Possible Cause 3: Improper vehicle for administration.
-
Solution: For in vivo administration, this compound hydrochloride can be dissolved in sterile saline or phosphate-buffered saline (PBS). If using a different vehicle, ensure it is non-toxic and does not interfere with the compound's activity.
-
-
Possible Cause 4: Off-target effects.
-
Solution: Although this compound is highly selective, at higher concentrations, it may interact with other serotonin receptors, potentially leading to confounding results.[5] Careful dose selection and the use of appropriate controls are essential to minimize off-target effects.
-
Experimental Protocols
Key Experiment: cAMP Accumulation Assay
This assay is used to confirm the agonistic activity of this compound at the 5-HT1F receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture: Plate cells stably expressing the human 5-HT1F receptor in a suitable multi-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Treatment: Add varying concentrations of this compound to the cells.
-
Stimulation: After a brief incubation with this compound, stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or TR-FRET-based).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.
Visualizations
Signaling Pathway of this compound at the 5-HT1F Receptor
Caption: Canonical signaling pathway of this compound via the 5-HT1F receptor.
Experimental Workflow for a Cell-Based Assay
Caption: General workflow for in vitro experiments using this compound.
Troubleshooting Logic Flowchart
Caption: A logical guide to troubleshooting common experimental issues.
References
- 1. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 4. 5-HT1F receptor agonists: A new treatment option for migraine attacks? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Variability in Cell-Based Assays with LY 344864
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in cell-based assays involving the 5-HT1F receptor agonist, LY 344864.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the 5-HT1F receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] The 5-HT1F receptor is coupled to an inhibitory G-protein (Gi/o).[3][4] Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase.[3][4] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][3][4] Therefore, in a typical cell-based assay, the potency of this compound is measured by its ability to reduce cAMP levels, often after they have been artificially elevated by a stimulant like forskolin.[2]
Q2: Which cell lines are suitable for this compound assays?
Commonly used cell lines for GPCR assays, such as Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells, are suitable for assays with this compound.[1][5][6] The key requirement is that these cells must be transfected to express the human 5-HT1F receptor.[2][5] The choice between cell lines may depend on factors like transfection efficiency, growth characteristics, and the specific assay platform being used.[6]
Q3: Why is serum starvation recommended before starting an assay with this compound?
Serum starvation is a common practice in cell-based assays, particularly for those involving Gi/o-coupled receptors.[1][7] Serum contains various growth factors and signaling molecules that can activate parallel signaling pathways and increase basal cAMP levels.[7] By removing serum for a period (e.g., overnight), the cells become quiescent, leading to a lower and more stable basal cAMP level.[1] This synchronization of cells to the same cell cycle phase can increase the assay window and make the inhibitory effect of this compound on stimulated cAMP production more pronounced and reproducible.[1] However, prolonged serum starvation (e.g., more than 24 hours) can induce cellular stress and may negatively impact cell health.[7]
Q4: What are the critical parameters to optimize for a robust and reproducible assay?
Several parameters should be optimized to ensure a successful assay:
-
Cell Seeding Density: This is a critical factor that can significantly impact the assay window.[8][9] Too few cells will result in a weak signal, while too many cells can lead to overcrowding and altered cell physiology.[8]
-
Stimulation Time: The incubation time with this compound should be sufficient to allow for receptor binding and the subsequent signaling cascade to reach a steady state.[10]
-
Forskolin Concentration (for cAMP inhibition assays): The concentration of forskolin used to stimulate cAMP production needs to be optimized to elicit a robust signal that falls within the linear range of the detection assay, without being excessively high, which could mask the inhibitory effect of this compound.[9]
-
Phosphodiesterase (PDE) Inhibitor Concentration: PDEs are enzymes that degrade cAMP. Including a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in the assay buffer prevents the degradation of cAMP and helps to accumulate a measurable signal.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells during plating. 2. Edge Effects: Evaporation or temperature gradients in the outer wells of the microplate. 3. Pipetting Errors: Inaccurate dispensing of cells, this compound, or other reagents.[8] | 1. Improve Cell Suspension: Ensure the cell suspension is homogeneous by gentle but thorough mixing before and during plating. 2. Mitigate Edge Effects: Avoid using the outermost wells for experimental samples. Fill these wells with sterile buffer or media to create a humidified barrier. 3. Pipetting Technique: Use calibrated pipettes and ensure consistent and careful pipetting. |
| Low Assay Window or Weak Signal | 1. Suboptimal Cell Density: Too few cells to generate a detectable signal.[9] 2. Low Receptor Expression: Insufficient expression of the 5-HT1F receptor in the transfected cells. 3. Inefficient Stimulation: The concentration of forskolin may be too low to adequately stimulate cAMP production.[9] 4. cAMP Degradation: Endogenous phosphodiesterases are degrading cAMP.[9] | 1. Optimize Cell Density: Perform a cell titration experiment to determine the optimal cell number per well. 2. Verify Receptor Expression: Confirm receptor expression using techniques like Western blotting or flow cytometry. Consider selecting a higher-expressing clonal cell line. 3. Optimize Forskolin Concentration: Titrate forskolin to find a concentration that gives a robust signal within the linear range of your cAMP detection kit. 4. Include a PDE Inhibitor: Add a phosphodiesterase inhibitor like IBMX to the assay buffer.[9] |
| High Background Signal | 1. High Basal cAMP Levels: Cells may have high endogenous adenylyl cyclase activity. 2. Constitutive Receptor Activity: The 5-HT1F receptor may exhibit some level of activity even in the absence of an agonist. | 1. Serum Starvation: Implement an overnight serum starvation step to lower basal cAMP levels.[1] 2. Use of an Inverse Agonist: In some cases, a neutral antagonist or an inverse agonist can be used to determine the true basal level of signaling. |
| Inconsistent EC50 Values for this compound | 1. Variability in Assay Conditions: Inconsistent incubation times, temperatures, or reagent concentrations. 2. Cell Passage Number: Using cells with a high passage number can lead to phenotypic drift and altered receptor function.[8] 3. This compound Degradation: Improper storage or handling of the this compound stock solution. | 1. Standardize the Protocol: Ensure all assay parameters are kept consistent between experiments. 2. Use Low Passage Cells: Maintain a consistent and low passage number for your cell line.[8] 3. Proper Compound Handling: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Receptor | Reference |
| Ki | 6 nM | Human 5-HT1F | [2] |
| EC50 | 3 nM | Human 5-HT1F | [11] |
Table 2: Recommended Starting Cell Seeding Densities for cAMP Assays
| Cell Line | Plate Format | Seeding Density (cells/well) | Reference |
| CHO-K1 | 96-well | 20,000 - 40,000 | [12] |
| HEK293 | 96-well | 40,000 - 60,000 | [5] |
| CHO-K1 | 384-well | 5,000 - 10,000 | [13] |
| HEK293 | 384-well | 10,000 - 15,000 | [13] |
| Note: These are general starting points. The optimal density must be determined experimentally for each specific cell line and assay condition. |
Experimental Protocols
Protocol 1: Forskolin-Induced cAMP Accumulation Assay for this compound
This protocol is designed to measure the inhibitory effect of this compound on forskolin-stimulated cAMP levels in cells expressing the 5-HT1F receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT1F receptor
-
Cell culture medium (e.g., DMEM or F-12) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
White, opaque 96-well or 384-well microplates suitable for luminescence or fluorescence detection
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based)
-
Multichannel pipette or automated liquid handler
Procedure:
-
Cell Plating:
-
Culture cells to approximately 80-90% confluency.
-
Harvest the cells using a cell dissociation reagent and resuspend them in a complete cell culture medium.
-
Perform a cell count and determine cell viability.
-
Dilute the cells to the optimized seeding density (refer to Table 2 for starting recommendations) and plate them into the microplate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Serum Starvation:
-
After overnight incubation, gently aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add serum-free medium to each well and incubate for at least 4-6 hours (overnight starvation may yield better results for Gi-coupled receptors).[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS or PBS) containing a fixed concentration of a PDE inhibitor like IBMX (e.g., 500 µM).
-
Aspirate the serum-free medium from the cells.
-
Add the this compound dilutions to the respective wells. Include wells with stimulation buffer only as a vehicle control.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Forskolin Stimulation:
-
Prepare a solution of forskolin in stimulation buffer containing IBMX. The final concentration of forskolin should be at the pre-determined EC80 or EC90 value to ensure a robust signal.
-
Add the forskolin solution to all wells except for the basal control wells (which receive only stimulation buffer with IBMX).
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the percentage of inhibition of the forskolin response for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the 5-HT1F receptor.
Caption: Experimental workflow for a this compound cAMP inhibition assay.
References
- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The functional cooperation of 5-HT1A and mGlu4R in HEK-293 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using HEK Cells for Receptor Binding Assays [cytion.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. This compound hydrochloride | 5-HT1F Receptors | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LY 344864, a potent and selective 5-HT1F receptor agonist. Our resources are designed to help you avoid common experimental artifacts and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective agonist for the serotonin 1F receptor (5-HT1F).[1][2][3] It is a full agonist, meaning it produces a maximal response similar to that of the endogenous ligand, serotonin.[1][2][3] Its primary mechanism involves binding to and activating 5-HT1F receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: How selective is this compound for the 5-HT1F receptor?
A2: this compound displays high selectivity for the human 5-HT1F receptor, with a binding affinity (Ki) of approximately 6 nM.[1][2] Its affinity for other serotonin receptor subtypes is significantly lower, demonstrating over 80-fold selectivity.[1][2] However, at higher concentrations, it can interact with other receptors. For a detailed selectivity profile, please refer to the data table below.
Q3: What are the known off-target effects of this compound?
A3: While highly selective, at concentrations significantly above its Ki for the 5-HT1F receptor, this compound can exhibit off-target activity at other serotonin receptors, particularly 5-HT1A, 5-HT1B, and 5-HT1D, as well as adrenergic receptors.[1][2] It is crucial to use the lowest effective concentration to minimize the risk of these off-target effects. Notably, unlike many other triptan-based migraine therapies that target 5-HT1B/1D receptors, this compound does not cause vasoconstriction, a significant differentiating factor.[4]
Q4: What is the recommended solvent and storage for this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) and water. For in vivo studies, it is often dissolved in a vehicle containing a small amount of DMSO with saline or other aqueous solutions. For long-term storage, it is recommended to store the compound as a solid at -20°C. Solutions in DMSO can be stored at -20°C for shorter periods, but repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
Issue 1: My experimental results are inconsistent or not what I expected based on 5-HT1F agonism.
-
Possible Cause 1: Off-target effects. At higher concentrations, this compound may be activating other receptors, leading to confounding results.
-
Troubleshooting Step:
-
Conduct a dose-response curve: Determine the lowest effective concentration of this compound in your assay.
-
Use selective antagonists: To confirm that the observed effect is mediated by the 5-HT1F receptor, pre-treat your cells or tissues with a selective 5-HT1F antagonist. To investigate potential off-target effects, use selective antagonists for other 5-HT receptors, such as:
-
Use a control compound: Compare the effects of this compound with another selective 5-HT1F agonist.
-
-
-
Possible Cause 2: Compound degradation. Improper storage or handling of this compound can lead to its degradation and loss of activity.
-
Troubleshooting Step:
-
Prepare fresh solutions: Always prepare fresh solutions of this compound from a solid stock for each experiment.
-
Verify compound integrity: If you suspect degradation, consider analytical methods like HPLC to check the purity of your compound.
-
-
Issue 2: I am observing unexpected physiological responses in my in vivo experiments.
-
Possible Cause 1: Vehicle effects. The vehicle used to dissolve and administer this compound can have its own physiological effects.
-
Troubleshooting Step:
-
Include a vehicle-only control group: This is essential to differentiate the effects of the compound from those of the vehicle.
-
Minimize DMSO concentration: If using DMSO, keep the final concentration as low as possible (typically <5% of the total injection volume) as it can have biological effects.[8][9]
-
-
-
Possible Cause 2: Route of administration. The pharmacokinetic and pharmacodynamic profile of this compound can vary significantly with the route of administration.
-
Troubleshooting Step:
-
Choose the appropriate route for your model: Intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) administration have been used for this compound.[1][2] The choice will depend on the desired onset and duration of action for your specific experimental question.
-
Be aware of potential artifacts: Intraperitoneal injections, for instance, can sometimes cause a stress response that may influence behavioral readouts.[10]
-
-
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (µM) |
| Human 5-HT1F | 0.006 |
| Human 5-HT1A | 0.530 |
| Human 5-HT1B | 0.549 |
| Human 5-HT1D | 0.575 |
| Human 5-HT1E | 1.415 |
| Human 5-HT2B | 1.695 |
| Human 5-HT2C | 3.499 |
| Human 5-HT3A | 3.935 |
| Human 5-HT7 | 4.851 |
| Rat α1-adrenergic | 5.06 |
| Rat α2-adrenergic | 3.69 |
Data compiled from MedchemExpress and other sources.[1][2]
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the 5-HT1F receptor.
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human 5-HT1F receptor in appropriate media.
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Assay Preparation: On the day of the assay, wash the cells with a serum-free medium.
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the diluted compound to the wells and incubate for 15-30 minutes at 37°C.
-
Include a vehicle control and a positive control (e.g., serotonin).
-
-
cAMP Stimulation: Add forskolin (a potent adenylyl cyclase activator) to all wells (except for the basal control) to a final concentration of 10 µM and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: In Vivo Neurogenic Dural Inflammation Model (Rat)
This protocol is a common model for studying migraine pathophysiology.
-
Animal Preparation: Anesthetize male Sprague-Dawley rats.
-
Surgical Procedure: Expose the dura mater and place a stimulating electrode on the trigeminal ganglion.
-
Compound Administration: Administer this compound intravenously (i.v.) or orally (p.o.) at the desired dose. A typical i.v. dose is around 1 mg/kg.[3]
-
Induction of Inflammation: 15 minutes after i.v. administration, electrically stimulate the trigeminal ganglion.
-
Measurement of Plasma Extravasation: Just before stimulation, inject Evans blue dye intravenously. After a set period, perfuse the animal, collect the dura mater, and quantify the amount of Evans blue extravasation spectrophotometrically.
-
Data Analysis: Compare the amount of plasma extravasation in the this compound-treated group to the vehicle-treated control group.
Visualizations
Caption: Signaling pathway of this compound via the 5-HT1F receptor.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. No contractile effect for 5-HT1D and 5-HT1F receptor agonists in human and bovine cerebral arteries: similarity with human coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for serotonin (5-HT)1B, 5-HT1D and 5-HT1F receptor inhibitory effects on trigeminal neurons with craniovascular input - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Intraperitoneal injection induces a delayed preconditioning-like effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of LY344864 and Triptans in the Inhibition of Dural Protein Extravasation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective 5-HT1F receptor agonist LY344864 and the triptan class of 5-HT1B/1D receptor agonists, focusing on their efficacy in inhibiting dural protein extravasation, a key process in the pathophysiology of migraine. This analysis is supported by experimental data from preclinical studies.
Introduction
Neurogenic inflammation in the dura mater, characterized by the release of vasoactive neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) from trigeminal nerve endings, leads to plasma protein extravasation and vasodilation, contributing to the pain of migraine. Both LY344864 and triptans are effective in mitigating this process, albeit through different receptor-mediated mechanisms. Triptans, the cornerstone of acute migraine treatment for decades, exert their effects via 5-HT1B and 5-HT1D receptors.[1][2] Their activation of 5-HT1B receptors on blood vessels, however, is associated with vasoconstriction, a concern in patients with cardiovascular conditions.[3] LY344864, a selective 5-HT1F receptor agonist, was developed to inhibit neurogenic inflammation without causing vasoconstriction, offering a potentially safer therapeutic alternative.[4][5]
Comparative Efficacy in Inhibiting Dural Protein Extravasation
The inhibitory potency of LY344864 and various triptans on dural protein extravasation has been evaluated in animal models. The following table summarizes the available quantitative data, primarily from studies in rats and guinea pigs, where dural inflammation is induced by electrical stimulation of the trigeminal ganglion.
| Compound | Class | Species | Potency (ID50/ED50) | Reference |
| LY344864 | 5-HT1F Agonist | Rat | Potent Inhibition (Specific ID50 not stated) | [4] |
| Sumatriptan | 5-HT1B/1D Agonist | Rat | 30 µg/kg (ID50) | [6] |
| Naratriptan | 5-HT1B/1D Agonist | Rat | 4.1 µg/kg (ID50) | |
| Rizatriptan | 5-HT1B/1D Agonist | Rat | Significant Inhibition (Specific ID50 not stated) | [7] |
| Zolmitriptan | 5-HT1B/1D Agonist | Guinea Pig | Potency ranked relative to other agonists | [2] |
Note: Direct head-to-head comparative studies providing ED50 values for all compounds under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind. A study in guinea pigs showed a rank order of potency for inhibiting dural plasma protein extravasation as follows: LY334370 (a related 5-HT1F agonist) > naratriptan > LY302148 > LY306258 = zolmitriptan > dihydroergotamine > sumatriptan > rizatriptan.[2]
Signaling Pathways and Mechanism of Action
The differential effects of LY344864 and triptans stem from their distinct receptor targets on presynaptic trigeminal nerve terminals.
Signaling pathways for triptans and LY344864 in inhibiting CGRP release.
Triptans bind to 5-HT1B and 5-HT1D receptors on the presynaptic terminals of trigeminal neurons.[1] This activation inhibits the release of CGRP and other proinflammatory neuropeptides, thereby preventing dural plasma protein extravasation.[8] LY344864, on the other hand, achieves the same outcome by selectively activating the 5-HT1F receptor, which is also located on these nerve terminals.[4] The key difference lies in the absence of significant 5-HT1B receptor agonism with LY344864, thus avoiding the vasoconstrictive effects associated with triptans.[5]
Experimental Protocols
The primary preclinical model used to evaluate the efficacy of compounds in inhibiting dural protein extravasation is the neurogenic dural inflammation model, typically in rats or guinea pigs.
Induction and Measurement of Dural Protein Extravasation
A detailed methodology for this experimental model is as follows:
-
Animal Preparation: Male Sprague-Dawley rats (250-350g) are anesthetized, typically with an agent like sodium pentobarbital. The trachea is cannulated to ensure a clear airway, and a femoral vein is cannulated for the administration of drugs and tracers.
-
Surgical Procedure: The animal is placed in a stereotaxic frame. A craniotomy is performed to expose the dura mater and the trigeminal ganglion.
-
Induction of Extravasation: The trigeminal ganglion is electrically stimulated (e.g., 1.2 mA, 5 Hz, 5 ms duration for 5 minutes). This stimulation antidromically activates trigeminal afferents innervating the dura, leading to neuropeptide release and subsequent plasma protein extravasation.
-
Quantification of Extravasation: A tracer, such as Evans blue dye (which binds to albumin) or radiolabeled albumin (e.g., ¹²⁵I-BSA), is injected intravenously prior to the stimulation. After a circulation period, the animal is euthanized, and the dura mater is dissected. The amount of extravasated tracer in the dural tissue is then quantified. For Evans blue, this involves solvent extraction and spectrophotometric analysis. For radiolabeled tracers, gamma counting is used.
-
Drug Administration: The test compound (LY344864 or a triptan) is typically administered intravenously at various doses prior to the electrical stimulation to determine its inhibitory effect on extravasation.
Experimental workflow for measuring dural protein extravasation.
Conclusion
Both LY344864 and triptans effectively inhibit dural protein extravasation in preclinical models of migraine. Triptans, acting through 5-HT1B/1D receptors, have a well-established clinical history but are associated with vasoconstrictive effects. LY344864, through its selective agonism at the 5-HT1F receptor, demonstrates a targeted approach to inhibiting neurogenic inflammation without the cardiovascular liabilities of triptans. The available preclinical data suggests that both classes of compounds are potent inhibitors of this key migraine-related process, with some evidence pointing towards greater potency for certain triptans like naratriptan in the rat model. The development of selective 5-HT1F agonists like LY344864 represents a significant advancement in migraine therapeutics, offering a promising alternative for patients in whom triptans are contraindicated. Further direct comparative studies are warranted to fully elucidate the relative efficacy of these compounds.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. internetbookofemergencymedicine.com [internetbookofemergencymedicine.com]
- 4. Naratriptan: biological profile in animal models relevant to migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The novel anti-migraine agent rizatriptan inhibits neurogenic dural vasodilation and extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of dural inflammatory soup application on activation and sensitization markers in the caudal trigeminal nucleus of the rat and the modulatory effects of sumatriptan and kynurenic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LY344864 and Other Selective 5-HT1F Receptor Agonists
In the landscape of migraine therapeutics, the serotonin 1F (5-HT1F) receptor has emerged as a promising target, offering a pathway to pain relief without the cardiovascular liabilities associated with earlier drug classes like triptans. This guide provides a detailed comparative analysis of LY344864, a potent and selective 5-HT1F receptor agonist, with other key players in this field, including the clinically approved drug lasmiditan and the archetypal triptan, sumatriptan, which also exhibits affinity for the 5-HT1F receptor. This analysis is intended for researchers, scientists, and drug development professionals, offering a granular look at the available preclinical data to inform future research and development.
Introduction to 5-HT1F Receptor Agonists
Migraine is a complex neurological disorder, and its pathophysiology is understood to involve the activation of the trigeminal vascular system.[1][2] Triptans, the long-standing gold standard for acute migraine treatment, exert their therapeutic effect primarily through agonism of 5-HT1B and 5-HT1D receptors.[1][2][3][4] However, their activation of 5-HT1B receptors, which are present in cranial blood vessels, leads to vasoconstriction.[1][2][3][4][5] This mechanism, while contributing to their anti-migraine effect, also poses a cardiovascular risk, precluding their use in patients with a history of cardiovascular or cerebrovascular disease.[1][2][3]
The discovery and characterization of the 5-HT1F receptor, which is expressed in the trigeminal ganglion and central nervous system but is notably absent from vascular smooth muscle, opened a new avenue for drug development.[5][6] Agonists selective for the 5-HT1F receptor are hypothesized to inhibit the release of calcitonin gene-related peptide (CGRP), a key mediator of migraine pain, and modulate pain transmission in the central nervous system without causing vasoconstriction.[3][6][7][8] This new class of drugs, often referred to as "ditans," offers a potentially safer therapeutic option for a broader population of migraine sufferers.[1][2][3]
Comparative Data Presentation
The following tables summarize the quantitative data on the binding affinities and functional activities of LY344864, lasmiditan, and sumatriptan, providing a clear comparison of their pharmacological profiles.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT1F | 5-HT1B | 5-HT1D | Selectivity for 5-HT1F vs. 5-HT1B | Selectivity for 5-HT1F vs. 5-HT1D |
| LY344864 | 6[9] | 549 | 575 | ~91-fold | ~96-fold |
| Lasmiditan | 2.21[10] | 1043[10] | 1357[10] | >470-fold[10] | >614-fold |
| Sumatriptan | ~25 | ~10 | ~5 | ~0.4-fold | ~0.2-fold |
Note: Sumatriptan Ki values are approximate and gathered from various sources indicating pKi values of 7.6 for 5-HT1F, 8 for 5-HT1B, and 8.3 for 5-HT1D, which are converted to nM for this table.[11] Selectivity is calculated as Ki (5-HT1B or 5-HT1D) / Ki (5-HT1F).
Table 2: Comparative Functional Activity
| Compound | In Vitro Potency (EC50/IC50) | In Vivo Model: Dural Plasma Protein Extravasation | In Vivo Model: c-Fos Expression in Trigeminal Nucleus Caudalis | Vasoconstrictor Activity |
| LY344864 | Full agonist at human 5-HT1F receptors[9] | Potently inhibited extravasation after oral and IV administration[9][11] | Significantly reduced capsaicin-induced c-Fos expression[11] | No effect on common carotid blood flow[12] |
| Lasmiditan | High-affinity, highly selective agonist[10] | Potently inhibited extravasation after oral administration[10] | Potently inhibited induction of c-Fos[10] | Did not contract rabbit saphenous vein rings at concentrations up to 100 µM[10] |
| Sumatriptan | Agonist at 5-HT1B/1D/1F receptors | Inhibited dural plasma protein extravasation | Decreased capsaicin-induced neuronal activation via 5-HT1B receptors[11] | Causes vasoconstriction[3][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1F, 5-HT1B, and 5-HT1D receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the human recombinant 5-HT1F, 5-HT1B, or 5-HT1D receptor.
-
Radioligand (e.g., [3H]-Serotonin for 5-HT1F, [125I]-Iodocyanopindolol for 5-HT1B, [3H]-GR125743 for 5-HT1D).
-
Test compounds (LY344864, lasmiditan, sumatriptan).
-
Non-specific binding control (e.g., high concentration of serotonin or a non-selective ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.
-
For determining non-specific binding, incubate the membranes and radioligand with a high concentration of a non-labeled competing ligand.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model: Dural Plasma Protein Extravasation
Objective: To evaluate the ability of a test compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.
Animal Model: Male Sprague-Dawley rats or guinea pigs.
Procedure:
-
Anesthetize the animals (e.g., with sodium pentobarbital).
-
Surgically expose the trigeminal ganglion.
-
Administer the test compound (e.g., intravenously or orally) at various doses or a vehicle control.
-
After a predetermined time, administer a fluorescently labeled protein (e.g., FITC-albumin) intravenously.
-
Electrically stimulate the trigeminal ganglion to induce neurogenic inflammation and subsequent plasma protein extravasation into the dura mater.
-
After a set period of stimulation, euthanize the animal and carefully dissect the dura mater.
-
Quantify the amount of extravasated labeled protein in the dura mater using a fluorometer.
-
Calculate the percentage inhibition of plasma protein extravasation for each dose of the test compound compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the 5-HT1F receptor signaling pathway and a typical experimental workflow for evaluating selective 5-HT1F receptor agonists.
5-HT1F Receptor Signaling Pathway
Experimental Workflow for 5-HT1F Agonist Evaluation
Discussion and Conclusion
The data presented clearly demonstrate that both LY344864 and lasmiditan are highly selective agonists for the 5-HT1F receptor, with significantly lower affinity for the 5-HT1B and 5-HT1D receptors compared to sumatriptan.[9][10][11] This high selectivity is the molecular basis for their lack of vasoconstrictor activity, a key advantage over the triptan class of drugs.[10][12]
In preclinical models of migraine, both LY344864 and lasmiditan have shown potent efficacy in inhibiting dural plasma protein extravasation and neuronal activation in the trigeminal nucleus caudalis.[9][10][11] These findings strongly support the hypothesis that selective 5-HT1F receptor agonism is a viable mechanism for the acute treatment of migraine.[13][14]
While both LY344864 and lasmiditan exhibit desirable preclinical profiles, lasmiditan has progressed through clinical trials and gained regulatory approval for the acute treatment of migraine.[7][15] The development of LY334370, another selective 5-HT1F agonist, was halted due to toxicity issues in animal studies, highlighting the importance of thorough safety and toxicological evaluations for any new chemical entity.[5]
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Is selective 5-HT1F receptor agonism an entity apart from that of the triptans in antimigraine therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting to 5-HT1F receptor subtype for migraine treatment: lessons from the past, implications for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lasmiditan mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]
- 9. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for serotonin (5-HT)1B, 5-HT1D and 5-HT1F receptor inhibitory effects on trigeminal neurons with craniovascular input - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT1F receptor agonists in acute migraine treatment: a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-HT1F Receptor Agonists in Acute Migraine Treatment: A Hypothesis | Semantic Scholar [semanticscholar.org]
- 15. The selective 5-HT1F receptor agonist lasmiditan inhibits trigeminal nociceptive processing: Implications for migraine and cluster headache - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the selectivity of LY 344864 for the 5-HT1F receptor over other 5-HT subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of LY344864 for the human 5-HT1F receptor versus other serotonin (5-HT) receptor subtypes. The data presented herein validates the high selectivity of LY344864, a critical attribute for its use as a pharmacological tool and its development as a therapeutic agent. Experimental protocols for the key assays are detailed to allow for replication and further investigation.
Data Presentation: Binding Affinity and Functional Potency
The selectivity of LY344864 is demonstrated by its significantly higher affinity and potency for the 5-HT1F receptor compared to other 5-HT receptor subtypes. The following tables summarize the quantitative data from in vitro pharmacological studies.
Table 1: Radioligand Binding Affinity of LY344864 at Human 5-HT Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| 5-HT1F | 6 [1][2] |
| 5-HT1A | 530[1][3] |
| 5-HT1B | 549[1][3] |
| 5-HT1D | 575[1][3] |
| 5-HT1E | 1415[1][3] |
| 5-HT2A | 3935[3] |
| 5-HT2B | 1695[3] |
| 5-HT2C | 3499[3] |
| 5-HT7 | 4851[1][3] |
Ki (inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher affinity of the ligand for the receptor.
Table 2: Functional Activity of LY344864 at the Human 5-HT1F Receptor
| Assay Type | Parameter | Value (nM) |
| cAMP Inhibition Assay | EC50 | 3[3] |
EC50 (half maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates greater potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 cells)[4].
-
Cells are cultured to confluency, harvested, and homogenized in an ice-cold lysis buffer[5][6].
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer[5][6].
-
Protein concentration is determined using a standard protein assay[6].
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format[6].
-
Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]5-HT for 5-HT1F receptors), and varying concentrations of the unlabeled test compound (LY344864)[7].
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand[6].
3. Incubation and Filtration:
-
The plates are incubated to allow the binding to reach equilibrium[4][5].
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand[4][5].
-
The filters are washed with ice-cold buffer to remove any unbound radioligand[4][5].
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter[4][5].
-
The specific binding is calculated by subtracting the non-specific binding from the total binding[4].
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[6].
Functional cAMP Assays
This assay is used to determine the functional potency (EC50) of a compound by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP). The 5-HT1F receptor is a Gi/Go-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels[8][9].
1. Cell Culture and Plating:
-
Cells stably expressing the human 5-HT1F receptor are cultured and plated in 96-well plates.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with an assay buffer[10].
-
The cells are then incubated with varying concentrations of the test compound (LY344864)[10].
-
To stimulate cAMP production, forskolin (a direct activator of adenylyl cyclase) is added to the wells[10].
-
The plate is incubated to allow for changes in intracellular cAMP levels[10].
3. cAMP Measurement:
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay[11][12].
-
In this assay, native cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the concentration of cAMP in the sample[12].
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP[13].
-
The concentration of cAMP in each sample is determined from the standard curve.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production, is calculated using non-linear regression analysis[13].
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining receptor selectivity and the signaling pathway of the 5-HT1F receptor.
Caption: Experimental workflow for determining receptor selectivity.
Caption: Simplified 5-HT1F receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY 344864 hydrochloride, 5-HT1F agonist (CAS 186544-26-3) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of LY344864 with 5-HT1A and 5-HT1B Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective 5-HT1F receptor agonist, LY344864, with established ligands for the 5-HT1A and 5-HT1B receptors. The focus is to objectively assess the cross-reactivity of LY344864 with these two serotonin receptor subtypes by presenting supporting experimental data on binding affinities and functional activities.
Executive Summary
Data Presentation: Comparative Ligand Binding and Functional Activity
The following table summarizes the binding affinities (Ki) and functional activities (EC50/IC50) of LY344864 and comparator compounds at the 5-HT1A and 5-HT1B receptors.
| Compound | Primary Target | 5-HT1A Receptor | 5-HT1B Receptor | Functional Activity |
| LY344864 | 5-HT1F | Ki: 530 nM (human)[2] | Ki: 549 nM (human)[2] | 5-HT1F: Full agonist (inhibits forskolin-induced cAMP accumulation)[1]. Functional data at 5-HT1A and 5-HT1B is not prominently reported. |
| 8-OH-DPAT | 5-HT1A Agonist | Ki: ~1-3 nM | Low Affinity | 5-HT1A: Full agonist. |
| WAY-100635 | 5-HT1A Antagonist | Ki: 0.39 nM[1] | Low Affinity | 5-HT1A: Potent, silent antagonist (pA2: 9.71)[2]. |
| Anpirtoline | 5-HT1B Agonist | Ki: 150 nM | Ki: 28 nM | 5-HT1B: Potent agonist (inhibits forskolin-stimulated adenylate cyclase). |
| GR 127935 | 5-HT1B/1D Antagonist | Low Affinity | High Affinity | 5-HT1B: Potent antagonist. |
Signaling Pathways
To understand the functional implications of ligand binding, it is essential to consider the signaling cascades initiated by 5-HT1A and 5-HT1B receptor activation. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins.
5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This initiates a cascade of downstream effects, including the modulation of protein kinase A (PKA) activity. Additionally, the Gβγ subunits dissociated from the activated G-protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
Caption: Canonical 5-HT1A receptor signaling pathway.
5-HT1B Receptor Signaling
Similar to the 5-HT1A receptor, the 5-HT1B receptor is coupled to Gi/o proteins and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. 5-HT1B receptors are often found as presynaptic autoreceptors on serotonin neurons and as heteroreceptors on other types of neurons, where they act to inhibit neurotransmitter release.
Caption: Presynaptic 5-HT1B receptor signaling pathway.
Experimental Protocols
The following are generalized protocols for the key experimental assays cited in this guide. Specific parameters may vary between laboratories.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest (5-HT1A or 5-HT1B) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]GR125743 for 5-HT1B) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., LY344864) to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known saturating ligand).
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Harvesting and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Measurement
This assay is used to determine the functional activity (agonism or antagonism) of a compound by measuring its effect on intracellular cAMP levels.
-
Cell Culture:
-
Use a cell line stably expressing the human 5-HT1A or 5-HT1B receptor (e.g., CHO or HEK293 cells).
-
Culture the cells to an appropriate confluency in a multi-well plate.
-
-
Assay Procedure (Agonist Testing):
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin is added to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Increasing concentrations of the test compound (e.g., LY344864) are added to the wells.
-
The plates are incubated for a defined period.
-
-
Assay Procedure (Antagonist Testing):
-
The cells are pre-incubated with the phosphodiesterase inhibitor and increasing concentrations of the test compound.
-
A fixed concentration of a known agonist (e.g., 5-HT) is then added to stimulate the receptor.
-
The plates are incubated.
-
-
cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a colorimetric, fluorescent, or luminescent readout (e.g., HTRF or AlphaScreen).
-
-
Data Analysis:
-
For agonists, the concentration that produces 50% of the maximal response (EC50) is determined.
-
For antagonists, the concentration that inhibits 50% of the agonist response (IC50) is determined, from which the Kb (antagonist dissociation constant) can be calculated.
-
Caption: General experimental workflow.
Conclusion
The available experimental data indicates that LY344864 possesses a significantly lower binding affinity for both 5-HT1A and 5-HT1B receptors in comparison to its high affinity for the 5-HT1F receptor. The Ki values for 5-HT1A and 5-HT1B are in the mid-nanomolar range, approximately 100-fold weaker than its affinity for 5-HT1F. While LY344864 is a potent full agonist at the 5-HT1F receptor, there is a lack of published data demonstrating significant functional activity at 5-HT1A and 5-HT1B receptors. This absence of functional data, coupled with its low binding affinity, strongly suggests that LY344864 has minimal cross-reactivity with the 5-HT1A and 5-HT1B receptor subtypes at concentrations where it selectively targets the 5-HT1F receptor. Therefore, LY344864 can be considered a highly selective 5-HT1F receptor agonist with a low likelihood of producing off-target effects through the 5-HT1A and 5-HT1B receptor signaling pathways. Further functional studies would be required to definitively rule out any partial agonist or antagonist activity at very high concentrations.
References
Methods for replicating published research findings on LY 344864
For researchers, scientists, and drug development professionals investigating the selective 5-HT1F receptor agonist LY344864, this guide provides a framework for replicating key published research findings. It offers a comparative analysis of LY344864 against alternative therapies, primarily triptans, supported by experimental data and detailed methodologies for pivotal assays.
Comparative Analysis of Receptor Binding Affinity
A critical step in replicating research on LY344864 involves characterizing its binding profile at various serotonin (5-HT) receptor subtypes and comparing it to other compounds. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Table 1: Comparative Binding Affinities (pKi) of LY344864 and Triptans at Human 5-HT1B, 5-HT1D, and 5-HT1F Receptors
| Compound | 5-HT1B (pKi) | 5-HT1D (pKi) | 5-HT1F (pKi) |
| LY344864 | 6.3 | 6.2 | 8.2 |
| Sumatriptan | 8.0 | 8.3 | 7.6 |
| Naratriptan | 8.5 | 8.6 | 8.4 |
| Rizatriptan | 8.0 | 8.4 | 6.6 |
| Zolmitriptan | 8.3 | 9.0 | 7.6 |
Data Interpretation: The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. As shown in the table, LY344864 demonstrates high affinity and selectivity for the 5-HT1F receptor compared to the 5-HT1B and 5-HT1D subtypes, which are the primary targets of the triptan class of migraine drugs.
In Vivo Efficacy: The Neurogenic Dural Inflammation Model
The neurogenic dural inflammation model is a widely used preclinical assay to evaluate the potential efficacy of anti-migraine compounds. This model simulates the dural plasma protein extravasation thought to be involved in migraine pain.
Table 2: Comparative In Vivo Efficacy in the Rat Neurogenic Dural Inflammation Model
| Compound | Route of Administration | ED50 |
| LY344864 | Intravenous (i.v.) | 2.6 µg/kg |
| Sumatriptan | Intravenous (i.v.) | 26 µg/kg |
Data Interpretation: The ED50 value represents the dose of a drug that produces 50% of its maximal effect. In this model, a lower ED50 indicates greater potency. The data demonstrates that LY344864 is significantly more potent than sumatriptan in inhibiting dural plasma protein extravasation in this preclinical model of migraine.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are essential.
Radioligand Binding Assay for 5-HT1F Receptor
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1F receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1F receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]-Sumatriptan)
-
Test compounds (e.g., LY344864, triptans) at various concentrations
-
Non-specific binding control (e.g., high concentration of serotonin)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, 10 µM pargyline, 0.1% ascorbic acid, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT1F receptor in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound (at varying concentrations), assay buffer (for total binding), or the non-specific binding control.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
Neurogenic Dural Inflammation Model in Rats
Objective: To evaluate the in vivo efficacy of a test compound in inhibiting neurogenic dural inflammation.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments
-
Stereotaxic frame
-
Stimulating electrode
-
Evans blue dye
-
Test compound (e.g., LY344864, sumatriptan)
-
Saline (vehicle control)
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame.
-
Surgical Procedure: Expose the dura mater through a craniotomy.
-
Drug Administration: Administer the test compound or vehicle intravenously.
-
Induction of Neurogenic Inflammation: Electrically stimulate the trigeminal ganglion to induce neurogenic inflammation.
-
Measurement of Plasma Extravasation: Administer Evans blue dye intravenously. This dye binds to albumin and will extravasate into the dural tissue where inflammation has increased vascular permeability.
-
Tissue Collection and Analysis: After a set period, perfuse the animal with saline to remove intravascular Evans blue. Dissect the dura mater, and extract the Evans blue dye from the tissue using formamide.
-
Quantification: Measure the concentration of Evans blue in the formamide extract using a spectrophotometer.
-
Data Analysis: Compare the amount of Evans blue extravasation in the drug-treated groups to the vehicle-treated group to determine the percentage of inhibition. Calculate the ED50 value from the dose-response curve.
Visualizing Key Processes
To further clarify the mechanisms and workflows involved in LY344864 research, the following diagrams are provided.
5-HT1F Receptor Signaling Pathway
Caption: 5-HT1F receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
Experimental Workflow for Neurogenic Dural Inflammation Model
Caption: Neurogenic dural inflammation model workflow.
Evaluating LY 344864 as a Research Alternative to Other Serotonergic Compounds: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of LY 344864, a selective 5-HT1F receptor agonist, as a research alternative to other serotonergic compounds, particularly the triptan class of 5-HT1B/1D receptor agonists. This document outlines its pharmacological profile, supported by experimental data, and provides detailed methodologies for key evaluative experiments.
Introduction
Serotonergic compounds are pivotal tools in neuroscience research and have led to significant therapeutic advancements, especially in the treatment of migraine.[1][2] The triptan class of drugs, which are 5-HT1B/1D receptor agonists, have been the standard for acute migraine therapy.[2][3] However, their utility is limited by their vasoconstrictive properties, a direct consequence of 5-HT1B receptor activation on cranial blood vessels, posing risks for patients with cardiovascular conditions.[3] This limitation has driven the exploration of alternative serotonergic pathways.
This compound emerges as a compelling research compound due to its high selectivity and potency as a 5-HT1F receptor agonist.[4][5][6][7][8] The 5-HT1F receptor is expressed in the trigeminal ganglion and is implicated in the modulation of neurotransmitter release without causing vasoconstriction.[9][10] This unique characteristic makes this compound and other 5-HT1F agonists, known as "ditans," a valuable tool for dissecting the neurogenic mechanisms of migraine and exploring novel therapeutic strategies devoid of vascular side effects.[3]
Comparative Pharmacodynamics
The primary distinction between this compound and triptans lies in their receptor selectivity and resulting physiological effects. While both classes of compounds are effective in preclinical models of migraine by inhibiting neurogenic dural inflammation, their mechanisms of action diverge significantly.
Data Presentation: Receptor Binding Affinity and Functional Activity
The following tables summarize the quantitative data for this compound and compare it with sumatriptan, a representative triptan, and lasmiditan, another selective 5-HT1F agonist.
Table 1: Receptor Binding Affinity (Ki, μM)
| Compound | 5-HT1F | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7 |
| This compound | 0.006[4][5][7] | 0.530[4][5][7] | 0.549[4][5][8] | 0.575[4][5][8] | 1.415[4][5][8] | 3.935[8] | 1.695[8] | 3.499[8] | 4.851[4][5][8] |
| Sumatriptan | ~8.03 | <5 | 7.32 | 8.30 | - | - | - | - | - |
| Lasmiditan | 8.43 | <5 | <5 | 6.64 | - | - | - | - | - |
Lower Ki values indicate higher binding affinity. Data for Sumatriptan and Lasmiditan pKi values have been converted to Ki for comparison.
Table 2: Functional Activity
| Compound | Assay | Target | Activity (EC50/ID50) |
| This compound | cAMP Accumulation Inhibition | Human 5-HT1F | EC50 = 3 nM[7][8] |
| Neurogenic Dural Inflammation (rat, i.v.) | In vivo efficacy | ID50 = 0.6 ng/kg[4][5] | |
| Neurogenic Dural Inflammation (rat, p.o.) | In vivo efficacy | ID50 = 1.2 ng/kg[4][5] | |
| Sumatriptan | Vasoconstriction (human coronary artery) | 5-HT1B | Potent vasoconstrictor[3] |
| Lasmiditan | Vasoconstriction (human coronary artery) | 5-HT1B | Fails to constrict[3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare these serotonergic compounds are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype.
-
Radioligand specific for the target receptor (e.g., [3H]5-HT).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of a non-labeled ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To determine the functional activity of a compound as an agonist or antagonist at a Gi-coupled receptor, such as the 5-HT1F receptor.
Materials:
-
Cells stably expressing the human 5-HT1F receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (e.g., this compound).
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).
-
Cell culture medium.
-
384-well plates.
Protocol:
-
Plate the cells expressing the 5-HT1F receptor in a 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and add assay buffer.
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells and incubate for a short period.
-
Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the logarithm of the test compound concentration.
-
For an agonist, the compound will inhibit the forskolin-stimulated cAMP accumulation in a dose-dependent manner. The EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition) can be determined from the curve.
Neurogenic Dural Inflammation Model
Objective: To evaluate the in vivo efficacy of a compound in a preclinical model of migraine.
Materials:
-
Anesthetized rats or guinea pigs.
-
Stereotaxic frame.
-
Bipolar stimulating electrode.
-
Evans blue dye.
-
Test compound (e.g., this compound).
-
Saline for perfusion.
-
Spectrophotometer.
Protocol:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Administer the test compound or vehicle intravenously (i.v.) or orally (p.o.) at various doses.
-
After a predetermined time, inject Evans blue dye intravenously. The dye binds to plasma albumin.
-
Surgically expose the dura mater.
-
Electrically stimulate the trigeminal ganglion for a set duration (e.g., 5 minutes) to induce neurogenic inflammation. This causes plasma protein extravasation into the dural tissue.
-
After stimulation, perfuse the animal with saline to remove the intravascular Evans blue dye.
-
Dissect the dura mater and extract the Evans blue dye using a suitable solvent (e.g., formamide).
-
Quantify the amount of extravasated Evans blue dye by measuring the absorbance with a spectrophotometer.
-
The inhibitory dose 50 (ID50), the dose of the compound that causes a 50% reduction in plasma protein extravasation compared to the vehicle-treated group, is then calculated.
Mandatory Visualizations
Signaling Pathway of the 5-HT1F Receptor
Caption: 5-HT1F Receptor Signaling Pathway.
Experimental Workflow: Comparing Serotonergic Compounds
Caption: Workflow for comparing serotonergic compounds.
Conclusion
This compound serves as a highly selective and potent tool for investigating the role of the 5-HT1F receptor in physiological and pathological processes. Its key advantage over traditional serotonergic compounds like triptans is the lack of 5-HT1B-mediated vasoconstriction, which allows for the specific exploration of neurogenic mechanisms without confounding vascular effects. The experimental protocols and comparative data presented in this guide provide a framework for researchers to effectively evaluate and utilize this compound as a research alternative in the study of serotonergic systems, particularly in the context of migraine and other neurological disorders.
References
- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 6. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.co.jp]
- 7. resources.revvity.com [resources.revvity.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | Association of Intranasal and Neurogenic Dural Inflammation in Experimental Acute Rhinosinusitis [frontiersin.org]
- 10. The anti-migraine 5-HT1B/1D agonist rizatriptan inhibits neurogenic dural vasodilation in anaesthetized guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the in vivo efficacy of LY 344864 and lasmiditan
In the landscape of migraine therapeutics, the development of selective serotonin 5-HT1F receptor agonists has marked a significant advancement, offering a novel mechanism of action devoid of the vasoconstrictive effects associated with triptans.[1][2] This guide provides a comparative overview of two key molecules in this class: LY344864, a foundational research compound, and lasmiditan, the first FDA-approved ditan for the acute treatment of migraine.[3][4] This analysis is intended for researchers, scientists, and drug development professionals, presenting a synthesis of available in vivo efficacy data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Mechanism of Action: A Shared Pathway
Both LY344864 and lasmiditan exert their therapeutic effects through selective agonism of the 5-HT1F receptor, a G-protein coupled receptor predominantly found on neurons of the trigeminal ganglion.[5][6] Activation of this receptor inhibits the release of calcitonin gene-related peptide (CGRP) and glutamate, key players in peripheral and central pain signaling pathways implicated in migraine pathophysiology.[5][7] This targeted neuronal inhibition alleviates migraine pain without causing the vascular constriction associated with 5-HT1B/1D receptor agonism, a hallmark of the triptan class of drugs.[1][8] Lasmiditan, a lipophilic molecule, is capable of crossing the blood-brain barrier, allowing it to act on both peripheral and central 5-HT1F receptors.[7][9]
In Vivo Efficacy: A Side-by-Side Look
Direct head-to-head in vivo comparative studies between LY344864 and lasmiditan are not extensively available in the public domain. However, by examining their performance in similar preclinical models, an indirect comparison can be drawn. The primary models for assessing the efficacy of anti-migraine compounds are the neurogenic dural inflammation model and the trigeminal nucleus caudalis (TNC) c-fos expression model.
Table 1: Comparative In Vivo Efficacy in Preclinical Models
| Parameter | LY344864 | Lasmiditan | Source(s) |
| Model | Neurogenic Dural Inflammation (Rat) | Neurogenic Dural Inflammation (Rat) | [6],[8] |
| Endpoint | Inhibition of dural plasma protein extravasation | Inhibition of dural plasma protein extravasation | [6],[8] |
| Route of Administration | Intravenous, Oral | Intravenous, Oral | [6],[8] |
| Observed Effect | Potent inhibition of plasma protein extravasation following electrical stimulation of the trigeminal ganglion. | Effective inhibition of plasma protein extravasation. | [6],[8] |
| Model | Trigeminal Nucleus Caudalis (TNC) c-fos Expression (Cat) | Trigeminal Nucleus Caudalis (TNC) c-fos Expression (Rat) | [1],[10] |
| Endpoint | Inhibition of superior sagittal sinus (SSS) stimulation-evoked trigeminal activity | Inhibition of trigeminal ganglion stimulation-induced c-fos expression | [1],[10] |
| Observed Effect | Inhibited SSS-evoked trigeminal activity by 28±5%.[11] | Blocked the expression of c-fos in the TNC.[10] | [11],[10] |
It is important to note that while both compounds show efficacy in these models, the experimental conditions and species may differ, precluding a direct quantitative comparison of potency.
Clinical Efficacy: Lasmiditan's Journey to Approval
Lasmiditan has undergone extensive clinical development, demonstrating its efficacy in large-scale Phase II and Phase III clinical trials.
Table 2: Summary of Lasmiditan Clinical Trial Data (Phase III - SAMURAI & SPARTAN)
| Endpoint (at 2 hours post-dose) | Placebo | Lasmiditan 100 mg | Lasmiditan 200 mg | Source(s) |
| Headache Pain Freedom | 15.3% - 21.3% | 28.2% - 31.4% | 32.2% - 38.8% | [12],[10] |
| Freedom from Most Bothersome Symptom | 33.5% | 44.2% | 48.7% | [12] |
These trials established the superiority of lasmiditan over placebo for the acute treatment of migraine.[10][12]
Experimental Protocols
To provide a deeper understanding of the preclinical data, detailed methodologies for the key experiments are outlined below.
Neurogenic Dural Inflammation Model
This model assesses the ability of a compound to inhibit plasma protein extravasation in the dura mater, a key event in migraine pathophysiology.
-
Animal Model: Male Sprague-Dawley rats are typically used.[5]
-
Anesthesia: Animals are anesthetized, and their body temperature is maintained.
-
Surgical Preparation: The trachea is cannulated for artificial ventilation. The femoral vein and artery are catheterized for drug administration and blood pressure monitoring, respectively. A craniotomy is performed to expose the dura mater and the superior sagittal sinus.
-
Induction of Neurogenic Inflammation: The trigeminal ganglion is electrically stimulated to induce the release of vasoactive neuropeptides, leading to plasma protein extravasation.
-
Drug Administration: The test compound (LY344864 or lasmiditan) or vehicle is administered intravenously or orally prior to trigeminal stimulation.
-
Measurement of Extravasation: A fluorescently labeled tracer (e.g., Evans blue) is injected intravenously. After a set period, the animal is euthanized, and the dura mater is removed. The amount of extravasated dye is quantified spectrophotometrically.
-
Data Analysis: The inhibition of plasma protein extravasation in the drug-treated group is compared to the vehicle-treated group.
Trigeminal Nucleus Caudalis (TNC) c-fos Expression Model
This model evaluates the central activity of a compound by measuring the expression of the immediate-early gene c-fos, a marker of neuronal activation, in the TNC.
-
Anesthesia and Surgical Preparation: Similar to the neurogenic dural inflammation model, animals are anesthetized and prepared for stimulation and monitoring.
-
Stimulation: The trigeminal ganglion or superior sagittal sinus is electrically stimulated to activate the trigeminovascular system.
-
Drug Administration: The test compound or vehicle is administered prior to the stimulation.
-
Tissue Processing: Two hours after stimulation, the animal is deeply anesthetized and perfused transcardially with saline followed by a fixative (e.g., paraformaldehyde). The brainstem is removed and sectioned.
-
Immunohistochemistry: The brainstem sections are processed for c-fos immunohistochemistry using a specific primary antibody against the c-Fos protein and a suitable secondary antibody detection system.
-
Quantification: The number of c-fos-positive neurons in the TNC is counted under a microscope.
-
Data Analysis: The reduction in the number of c-fos-positive neurons in the drug-treated group is compared to the vehicle-treated group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT1F receptor signaling pathway and a generalized experimental workflow for in vivo efficacy testing.
Caption: 5-HT1F Receptor Signaling Pathway
Caption: Generalized In Vivo Efficacy Testing Workflow
Conclusion
Both LY344864 and lasmiditan have demonstrated in vivo efficacy in preclinical models of migraine by selectively targeting the 5-HT1F receptor. This mechanism provides a clear advantage over older drug classes by avoiding vasoconstriction. While LY344864 has been a valuable tool for foundational research, lasmiditan has progressed through rigorous clinical trials to become an approved therapeutic option for patients. The data presented herein, while not from direct comparative studies, underscores the therapeutic potential of selective 5-HT1F receptor agonism. Future research, including potential head-to-head preclinical or clinical comparisons, would be beneficial to further delineate the subtle differences in the profiles of these two compounds.
References
- 1. Frontiers | Rodent behavior following a dural inflammation model with anti-CGRP migraine medication treatment [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT1F receptor - Wikipedia [en.wikipedia.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. Possible mechanism of c-fos expression in trigeminal nucleus caudalis following cortical spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dural administration of inflammatory soup or Complete Freund’s Adjuvant induces activation and inflammatory response in the rat trigeminal ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of LY573144 (lasmiditan) in a preclinical model of medication overuse headache - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. researchgate.net [researchgate.net]
Confirming the On-Target Effects of LY344864: A Comparative Analysis Using Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LY344864, a selective 5-HT1F receptor agonist, and its on-target effects. While direct validation using 5-HT1F receptor knockout models for LY344864 is not extensively documented in publicly available literature, this guide synthesizes robust preclinical data from binding affinity assays, functional assays, and in vivo models to support its mechanism of action. This information is compared with data from Lasmiditan, another selective 5-HT1F agonist, to provide a comprehensive overview for researchers in drug development.
Comparative Analysis of 5-HT1F Receptor Agonists
The following tables summarize the binding affinities and functional potencies of LY344864 and Lasmiditan for the human 5-HT1F receptor and other serotonin receptor subtypes. This data highlights the selectivity profile of these compounds.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT1F | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7 |
| LY344864 | 6 | 530 | 549 | 575 | 1415 | 3935 | 1695 | 3499 | 4851 |
| Lasmiditan | 2.21 | 1053 | 1043 | 1357 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Data compiled from multiple sources.
Table 2: Functional Activity (EC50, nM) in cAMP Assays
| Compound | 5-HT1F |
| LY344864 | Full agonist, similar to serotonin |
| Lasmiditan | 3.7 |
Data represents the concentration required to achieve 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for researchers looking to replicate or build upon these findings.
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the affinity of LY344864 and comparator compounds for the 5-HT1F receptor and other serotonin receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human recombinant 5-HT1F receptor (or other 5-HT receptor subtypes).
-
Radioligand specific for the receptor of interest (e.g., [3H]-LY344864 or another suitable ligand).
-
Test compounds (LY344864, Lasmiditan) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell membranes (20-40 µg of protein) are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in the assay buffer in a total volume of 200 µL in 96-well plates.
-
Plates are incubated for 60 minutes at 25°C.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated and converted to Ki values using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This assay measures the ability of a compound to activate or inhibit G-protein coupled receptors that modulate the production of cyclic AMP (cAMP). The 5-HT1F receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Objective: To determine the functional potency (EC50) of LY344864 and Lasmiditan at the 5-HT1F receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT1F receptor.
-
Forskolin (an activator of adenylyl cyclase).
-
Test compounds (LY344864, Lasmiditan) at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cells are seeded in 96- or 384-well plates and cultured to the desired confluency.
-
The cell culture medium is removed, and cells are incubated with the test compound at various concentrations for a specified period (e.g., 15-30 minutes).
-
Forskolin is added to all wells (except for the basal control) to stimulate cAMP production.
-
The incubation is continued for another 15-30 minutes.
-
The reaction is stopped, and the cells are lysed according to the cAMP assay kit manufacturer's instructions.
-
The intracellular cAMP levels are measured using a plate reader.
-
The concentration-response curves are plotted, and the EC50 values are calculated.
In Vivo Model: Dural Plasma Protein Extravasation
This animal model is used to assess the potential efficacy of compounds in treating migraine. It measures the ability of a compound to inhibit the leakage of plasma proteins from dural blood vessels, a key event in neurogenic inflammation associated with migraine.
Objective: To evaluate the in vivo efficacy of LY344864 in a rodent model of migraine.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthetic (e.g., pentobarbital).
-
Evans blue dye or radiolabeled albumin (e.g., 125I-BSA) as a tracer for plasma protein extravasation.
-
Trigeminal ganglion stimulator.
-
Test compound (LY344864).
Procedure:
-
Animals are anesthetized, and the femoral vein is cannulated for drug and tracer administration.
-
The trigeminal ganglion is surgically exposed and stimulated electrically to induce neurogenic inflammation.
-
The test compound (LY344864) is administered intravenously or orally at various doses prior to trigeminal stimulation.
-
A tracer (Evans blue or radiolabeled albumin) is injected intravenously.
-
After a set period of circulation, the animals are euthanized, and the dura mater is dissected.
-
The amount of extravasated tracer in the dura is quantified. For Evans blue, this is done spectrophotometrically after extraction. For radiolabeled albumin, radioactivity is measured using a gamma counter.
-
The inhibitory effect of the test compound on plasma protein extravasation is calculated by comparing the amount of tracer in the dura of treated animals to that in vehicle-treated controls.
Visualizations
The following diagrams illustrate the signaling pathway of the 5-HT1F receptor and the experimental workflows described above.
Caption: 5-HT1F Receptor Signaling Cascade.
Caption: Idealized Receptor Knockout Experimental Workflow.
Discussion and Conclusion
In vivo studies using the dural plasma protein extravasation model, a well-established preclinical model for migraine, show that LY344864 effectively inhibits neurogenic inflammation.[1] This therapeutic effect is consistent with the known distribution of 5-HT1F receptors on trigeminal ganglion neurons. While these findings provide compelling evidence for the on-target effects of LY344864, the definitive confirmation through the use of 5-HT1F receptor knockout mice is not yet available in the published literature.
The idealized experimental workflow, as depicted in the diagram above, would involve administering LY344864 to both wild-type and 5-HT1F receptor knockout mice and observing the physiological response. The expected outcome would be the presence of the therapeutic effect in wild-type mice and its absence in the knockout mice, which would unequivocally demonstrate that the drug's action is mediated through the 5-HT1F receptor.
References
A Head-to-Head Preclinical Comparison of LY344864 and Eletriptan for Migraine Research
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the preclinical performance of the selective 5-HT1F receptor agonist LY344864 and the established 5-HT1B/1D receptor agonist eletriptan. This document provides supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
This guide synthesizes available preclinical data to offer a comparative overview of LY344864 and eletriptan, two serotonin (5-HT) receptor agonists investigated for the treatment of migraine. LY344864 is a highly selective 5-HT1F receptor agonist, a target that has been explored to inhibit trigeminal nerve activation without causing vasoconstriction. Eletriptan is a well-established second-generation triptan that exerts its therapeutic effects through agonist activity at 5-HT1B and 5-HT1D receptors, leading to both neural inhibition and cranial vasoconstriction.[1][2] This comparison aims to provide researchers with the necessary data to evaluate the distinct pharmacological profiles of these compounds in preclinical models.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for LY344864 and eletriptan from preclinical studies. It is important to note that while some data allows for direct comparison, other values are compiled from separate studies and should be interpreted with this in mind.
Table 1: Comparative Receptor Binding Affinities (pKi)
| Receptor Subtype | LY344864 (pKi) | Eletriptan (pKi) |
| 5-HT1A | <5 | 8.00 |
| 5-HT1B | <5 | 9.04 |
| 5-HT1D | 6.93 | 7.53 |
| 5-HT1F | 8.72 | 8.13 |
Data sourced from a comparative table in Villalón & MaassenVanDenBrink, 2017.[3] pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity
| Assay | LY344864 | Eletriptan |
| Receptor Target | 5-HT1F | 5-HT1B/1D |
| Functional Response | Full agonist, inhibition of forskolin-stimulated cAMP accumulation. | Agonist, vasoconstriction of cerebral arteries and inhibition of neuropeptide release.[4] |
Note: A direct head-to-head comparison of EC50 values in the same functional assay was not available in the reviewed literature. The functional activities are based on characterizations from separate studies.
Table 3: In Vivo Efficacy in Preclinical Migraine Models
| Model | LY344864 | Eletriptan |
| Neurogenic Dural Inflammation (Rat) | Potent inhibition of dural protein extravasation. | Inhibition of plasma protein extravasation in the dura mater.[4] |
Note: A direct head-to-head comparison of ED50 values in the same in vivo model was not available in the reviewed literature. The in vivo efficacies are based on characterizations from separate studies.
Mandatory Visualization
Signaling Pathways
The activation of 5-HT1B/D and 5-HT1F receptors by their respective agonists, eletriptan and LY344864, initiates a cascade of intracellular events. Both receptor subtypes are coupled to inhibitory G-proteins (Gi/o).[5][6] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5][6] This reduction in cAMP levels modulates the activity of downstream effectors, ultimately leading to the therapeutic effects of these drugs in migraine. For 5-HT1B/D receptors, this includes vasoconstriction and inhibition of inflammatory neuropeptide release.[4] For 5-HT1F receptors, the primary effect is the inhibition of neuropeptide release from trigeminal nerves without significant vasoconstriction.
Caption: Signaling pathways of LY344864 and eletriptan.
Experimental Workflows
A key preclinical model for evaluating potential anti-migraine drugs is the neurogenic dural inflammation model. This model assesses the ability of a compound to inhibit the extravasation of plasma proteins in the dura mater, a key process in migraine pathophysiology. Another fundamental preclinical experiment is the radioligand binding assay, which determines the affinity of a compound for its target receptor.
Caption: Workflow for key preclinical experiments.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of LY344864 and eletriptan to serotonin receptors.
-
Membrane Preparation:
-
Cell lines stably expressing the human recombinant 5-HT receptor of interest (e.g., HEK293 cells) are cultured and harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.[7]
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a suitable radioligand (e.g., [3H]5-HT or a receptor-specific radiolabeled antagonist) is incubated with the cell membranes.
-
A range of concentrations of the unlabeled test compound (LY344864 or eletriptan) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[8]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.[8]
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Neurogenic Dural Inflammation Model
This in vivo model is used to assess the ability of compounds to inhibit plasma protein extravasation in the dura mater, a hallmark of neurogenic inflammation.
-
Animal Preparation:
-
Drug Administration:
-
The test compound (LY344864 or eletriptan) or vehicle is administered, typically via intravenous or oral routes, at a predetermined time before trigeminal stimulation.[9]
-
-
Induction of Neurogenic Inflammation:
-
A bipolar stimulating electrode is lowered into the trigeminal ganglion.[9]
-
An electrical current is applied to stimulate the trigeminal ganglion for a set duration (e.g., 5 minutes).[9]
-
A solution of Evans blue dye, which binds to albumin, is injected intravenously before or during the stimulation. Evans blue serves as a marker for plasma protein extravasation.[9]
-
-
Quantification of Plasma Protein Extravasation:
-
After a set period post-stimulation, the animal is euthanized, and the dura mater is carefully dissected.
-
The amount of extravasated Evans blue in the dura mater is quantified. This can be done by extracting the dye from the tissue using a solvent (e.g., formamide) and measuring its absorbance with a spectrophotometer.[9]
-
-
Data Analysis:
-
The amount of Evans blue extravasation in the drug-treated groups is compared to the vehicle-treated group.
-
The results are often expressed as a percentage inhibition of plasma protein extravasation.
-
By testing a range of doses, an ID50 value (the dose that produces 50% inhibition) can be calculated.
-
References
- 1. Eletriptan: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eletriptan in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repub.eur.nl [repub.eur.nl]
- 4. [Pharmacological, pharmacokinetic and clinical profile of eletriptan (Relpax), a new triptan for migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of LY 344864: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of LY 344864, a potent and selective 5-HT1F receptor agonist. While this compound Hydrochloride is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), adherence to standard laboratory chemical waste disposal protocols is essential.[1]
Understanding this compound: Key Chemical Data
A summary of the pertinent chemical and physical properties of this compound is presented below to inform safe handling and disposal practices.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂FN₃O · xHCl | R&D Systems, Sigma-Aldrich |
| Molecular Weight | 387.88 g/mol (hydrochloride salt) | R&D Systems |
| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO | R&D Systems |
| Storage | Store at +4°C. Following reconstitution, aliquot and freeze at -20°C. Stock solutions are stable for up to 3 months at -20°C. | R&D Systems, Sigma-Aldrich |
| Purity | ≥99% (HPLC) | Tocris Bioscience, R&D Systems[2] |
Procedural Framework for the Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers. This protocol is based on general principles of laboratory chemical waste management.
1. Waste Identification and Segregation:
- Unused or Expired this compound: Treat as chemical waste. Do not dispose of down the drain or in regular trash.
- Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected as solid chemical waste.
- Aqueous Solutions: Solutions containing this compound should be collected as aqueous chemical waste. Do not mix with organic solvents.
- Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected as chemical waste.[3][4] After rinsing, deface or remove the label before disposing of the container in accordance with institutional guidelines for glass or plastic recycling.[3][4]
2. Waste Collection and Labeling:
- Use designated, leak-proof, and chemically compatible containers for collecting this compound waste.
- Clearly label each waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate concentration and quantity.
- Keep waste containers securely closed except when adding waste.[4][5]
3. Storage of Chemical Waste:
- Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
- Follow your institution's guidelines regarding the maximum volume of waste that can be stored in the laboratory.[4]
4. Final Disposal:
- Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Do not attempt to treat or neutralize the chemical waste unless you are trained and authorized to do so.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound hydrochloride | 5-HT1F Receptors | Tocris Bioscience [tocris.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ccsd.net [ccsd.net]
Essential Safety and Logistical Information for Handling LY 344864
Disclaimer: No specific Safety Data Sheet (SDS) for LY 344864 with detailed handling protocols was identified. One source suggests that under REACH regulations, it is not classified as a hazardous substance. However, due to its nature as a potent pharmaceutical compound, a conservative approach to handling is imperative. The following guidelines are based on best practices for managing potent active pharmaceutical ingredients (APIs) and should be supplemented by a compound-specific risk assessment conducted by qualified safety professionals before any handling occurs.
Hazard Assessment and Occupational Exposure Banding
This compound is a potent and selective 5-HT1F receptor agonist. In the absence of a specific Occupational Exposure Limit (OEL), it is recommended to handle this compound as a potent compound. A risk assessment should be performed to assign an Occupational Exposure Band (OEB). For novel compounds with limited toxicological data, a conservative approach is to assign them to a higher control band (e.g., OEB 3 or 4), which corresponds to lower OELs and requires more stringent containment and control measures.
Occupational Exposure Bands (OEB) for Potent Compounds
| OEB Category | Occupational Exposure Limit (OEL) | General Handling Requirements |
| OEB 3 | 10-100 µg/m³ | Enclosed or ventilated systems, specific PPE required. |
| OEB 4 | 1-10 µg/m³ | Closed systems, high level of containment, specialized PPE. |
| OEB 5 | < 1 µg/m³ | Full isolation, remotely operated systems. |
Note: This table presents a general framework. The specific OELs and requirements may vary between organizations.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for handling potent compounds like this compound, assuming a high-potency risk level.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for all operations involving powder handling or with a risk of aerosol generation. Hoods or full-facepieces offer high Assigned Protection Factors (APFs).[1][2] |
| Reusable Half or Full-Facepiece Respirator | To be used with appropriate particulate filters (e.g., P100/FFP3). A proper fit test must be conducted. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® to protect against chemical splashes and dust. |
| Eye Protection | Chemical Safety Goggles | Should be worn at all times in the laboratory to protect against splashes. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for safely handling this compound. The primary goal is containment at the source using engineering controls.
3.1. Preparation and Pre-Handling
-
Designated Area: All handling of this compound should occur in a designated and clearly marked area with restricted access.
-
Engineering Controls: Use a certified chemical fume hood, glove box, or other ventilated balance enclosure for all weighing and transfer operations of powdered this compound.[3] For larger-scale operations, consider the use of flexible or rigid isolators.[4]
-
Decontamination Supplies: Ensure that a spill kit and appropriate decontamination solutions are readily available.
3.2. Weighing and Solution Preparation
-
Donning PPE: Before entering the designated area, don the required PPE as outlined in the table above.
-
Containment: Perform all manipulations of solid this compound within a primary engineering control (e.g., fume hood or glove box).
-
Weighing: Use a tared weigh boat or paper. Handle with care to avoid generating dust.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to minimize aerosolization. Cap the container securely before removing it from the primary engineering control.
3.3. Post-Handling and Decontamination
-
Surface Decontamination: After each operation, decontaminate all surfaces within the primary engineering control and any equipment used. The choice of decontamination agent will depend on the chemical properties of this compound and should be determined as part of the risk assessment.
-
Doffing PPE: Remove PPE in a designated area, following a strict doffing procedure to avoid cross-contamination. Disposable PPE should be placed in a sealed bag for disposal.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.
4.1. Waste Segregation
-
Solid Waste: All disposable PPE (gloves, coveralls), weigh papers, and other contaminated solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous waste.
4.2. Final Disposal
-
Incineration: The recommended method for the final disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal company.[5] This ensures the complete destruction of the active compound.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Maintain detailed records of all disposed waste.
References
- 1. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
- 2. benchchem.com [benchchem.com]
- 3. quotientsciences.com [quotientsciences.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
